Product packaging for Cobaltous gluconate(Cat. No.:CAS No. 3791-65-9)

Cobaltous gluconate

Cat. No.: B12689344
CAS No.: 3791-65-9
M. Wt: 449.23 g/mol
InChI Key: BMJZVKPTRWYLKB-IYEMJOQQSA-L
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Description

Historical Context of Cobalt-Gluconate Chemistry Research

The study of metal-gluconate complexes is not a recent development. Research into the coordination of metal ions with gluconic acid dates back to at least the mid-20th century, as evidenced by a comprehensive review on metal-gluconate complexes published in 1964. acs.org Gluconic acid's ability to form stable, water-soluble complexes with a wide range of metal cations made it an early subject of interest in coordination chemistry. ontosight.ai

Initial research focused on understanding the fundamental coordination chemistry, including the stability constants and structural features of these complexes. The use of gluconate as a chelating agent was explored in various contexts, including its ability to stabilize metal ions in solution. These foundational studies paved the way for the application of specific metal gluconates, such as cobaltous gluconate, in more advanced research fields. The development of analytical techniques over the decades has allowed for more detailed characterization of the bonding and structure of these compounds, such as the investigation into the chelation of gluconate with cobalt(III) to study the resulting isomers. znaturforsch.com

Significance in Contemporary Chemical Science

In modern chemical science, this compound is valued primarily as a precursor and a functional material in several key areas:

Catalysis : this compound serves as a starting material for the synthesis of advanced catalytic materials. Researchers have successfully used it to create cobalt-based catalysts for applications such as the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. nih.gov For instance, high-density cobalt sulfide (B99878) (Co₉S₈) nanocrystals encapsulated in nitrogen and sulfur dual-doped carbon spheres have been developed from a cobalt-gluconate precursor, demonstrating superior ORR activity. nih.gov Furthermore, cobalt-supported catalysts have been studied for the oxidation of D-glucose to D-gluconic acid, showcasing the potential for cost-effective catalytic conversions. oiccpress.com

Materials Science and Electrochemistry : The compound is extensively used in the electrodeposition of cobalt-containing alloys and coatings. Gluconate-based electrolytes are employed to produce nanocrystalline Co-W (cobalt-tungsten) alloy coatings, which are of interest for applications requiring high wear and corrosion resistance. researchgate.netresearchgate.net The pH of the gluconate bath plays a crucial role in determining the composition, structure, and properties of the deposited alloy. researchgate.netresearchgate.net this compound is also a precursor for synthesizing cobalt oxide nanoparticles and other complex materials. preprints.org For example, it has been used in the formation of Co-Sn alloys from sulfate-gluconate electrolytes. mdpi.com

Coordination Chemistry : The study of cobalt-gluconate complexes continues to provide insights into coordination principles. Research on the chelation of gluconate with cobalt(III) centers has elucidated the stereochemical outcomes of the coordination process, revealing the formation of different isomers depending on the ligand structure. znaturforsch.com These studies contribute to a deeper understanding of ligand-metal interactions, which is essential for designing new functional molecules.

Scope and Research Perspectives

The future of this compound research appears to be focused on leveraging its properties for advanced applications. The primary research trajectories include:

Advanced Catalysts : There is significant potential in developing novel, highly efficient, and selective catalysts derived from this compound. Future work will likely focus on tailoring the morphology and composition of these catalysts for specific chemical transformations, including energy conversion reactions and green chemistry processes. nih.govacs.org The ability to create complex structures like dual-doped carbon spheres from this precursor suggests a pathway to sophisticated catalyst design. nih.gov

Novel Functional Materials : The use of this compound as a building block for new materials is a promising research avenue. This includes the synthesis of nanomaterials with unique magnetic, electronic, or structural properties. Research into Co-W and other cobalt-based alloys will continue to be important for developing alternatives to traditional hard chrome coatings. researchgate.net Its application in creating materials for energy storage, such as batteries and supercapacitors, is also an area of active exploration. americanelements.com

Electrochemical Applications : Further investigation into the role of gluconate in electrolytic baths for alloy deposition is warranted. Understanding the complex equilibria and reaction mechanisms in these baths can lead to better control over the properties of the resulting coatings. researchgate.netmdpi.com This includes exploring its use in creating coatings with specific functionalities, such as enhanced wettability or specific catalytic activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22CoO14 B12689344 Cobaltous gluconate CAS No. 3791-65-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3791-65-9

Molecular Formula

C12H22CoO14

Molecular Weight

449.23 g/mol

IUPAC Name

cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1

InChI Key

BMJZVKPTRWYLKB-IYEMJOQQSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Co+2]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Co+2]

Origin of Product

United States

Synthetic Methodologies for Cobaltous Gluconate and Derived Materials

Direct Synthesis of Cobaltous Gluconate Complexes

This compound, or cobalt(II) gluconate, is an organometallic compound with the chemical formula C12H22CoO14. ontosight.ai It can be synthesized through several direct chemical reactions.

The direct synthesis of this compound can be achieved through various methods, each employing different cobalt precursors and reaction conditions.

One common method involves a double displacement reaction. In a typical procedure, a solution of a cobalt salt, such as hydrated cobalt sulfate (B86663) (CoSO₄·6H₂O), is heated to approximately 80°C. google.com Calcium gluconate is then added to the heated solution, leading to the formation of a precipitate of calcium sulfate, while the desired this compound remains in the solution. google.com The mixture is heated briefly before being cooled, and the precipitate is removed by filtration. google.com The resulting filtrate, a clear deep red solution containing this compound, can then be dried using conventional methods like evaporation under reduced pressure to yield the final product. google.com

An alternative protocol uses cobalt chloride (CoCl₂) and sodium gluconate. google.com By mixing one molar equivalent of cobalt chloride with a concentrated aqueous solution containing two molar equivalents of sodium gluconate, a heavy precipitate of this compound can be formed. google.com The addition of a solvent like acetone (B3395972) can facilitate the precipitation. google.com

A third method involves the reaction of cobalt carbonate with gluconic acid. google.com Powdered cobalt carbonate is carefully added to a stirred solution of gluconic acid. This reaction produces carbon dioxide, causing vigorous effervescence that must be controlled. google.com The resulting clear solution can be dried to obtain cobalt gluconate. google.com A specific variation of this method reacts basic cobalt carbonate with a gluconic acid solution (greater than 45% concentration) at a temperature between 70 and 100°C for one hour. google.com After the reaction is complete, the product is cooled to allow for crystallization, followed by drying and pulverizing. google.com

Thermochemical Synthesis Approaches

This compound also serves as a versatile precursor in thermochemical synthesis, where heat is used to induce chemical transformations, leading to the formation of valuable carbon nanostructures and cobalt oxide nanoparticles.

Solid-Phase Synthesis of Graphitic Carbon Nanostructures from Cobalt(II) Gluconate Pyrolysis

A facile, single-step solid-phase synthesis methodology utilizes cobalt(II) gluconate to produce graphitic carbon nanostructures (GCNs). rsc.orgechemcom.com This process involves the heat treatment of the cobalt gluconate salt at high temperatures, typically 900°C or 1000°C, under an inert atmosphere. rsc.orgechemcom.comresearchgate.net The synthesis proceeds through a series of sequential steps:

Pyrolysis: The organic gluconate precursor undergoes pyrolysis, transforming into amorphous carbon. rsc.orgechemcom.com

Oxide Formation and Reduction: Simultaneously, the Co²⁺ ions are converted to cobalt oxides (such as CoO), which are subsequently reduced to metallic cobalt nanoparticles by the surrounding carbon. rsc.orgechemcom.comresearchgate.net

Catalytic Graphitization: The newly formed cobalt nanoparticles act as catalysts, converting a portion of the amorphous carbon into highly crystalline graphitic structures, such as nanocapsules and nanopipes. rsc.orgechemcom.comresearchgate.net

The resulting material is a composite of GCNs, amorphous carbon, and metallic nanoparticles. A subsequent oxidative treatment can be used to selectively remove the amorphous carbon and metal particles, allowing for the recovery of pure, highly crystalline GCNs. rsc.orgechemcom.com

Thermal Decomposition Routes for Cobalt Oxide Nanoparticle Formation

Thermal decomposition of cobalt-containing organic precursors is a widely used route for synthesizing cobalt oxide nanoparticles, particularly Co₃O₄. bibliotekanauki.pl When cobalt(II) gluconate undergoes pyrolysis, cobalt oxides (CoO and Co₃O₄) are formed as intermediate species before being reduced to metallic cobalt at higher temperatures. rsc.orgechemcom.com By controlling the decomposition conditions, such as temperature and atmosphere, the synthesis can be stopped at the oxide stage to yield cobalt oxide nanoparticles.

Green Chemistry Considerations in Synthesis

In the pursuit of sustainable chemical processes, the composition of electrodeposition baths for the synthesis of cobalt-containing materials is a critical area of focus. The use of environmentally benign additives is a key strategy in green chemistry, aiming to replace toxic and hazardous components traditionally used in electroplating. This compound, or the in-situ formation of cobalt-gluconate complexes in solution, serves as an excellent foundation for developing greener electrochemical methods. Gluconate itself is recognized as an inexpensive, non-toxic, and biodegradable additive. researchgate.netresearchgate.net Its role as a complexing agent for metal cations over a wide pH range makes it a favorable alternative to hazardous substances like cyanide. acs.org

One of the most common and effective benign additives used in conjunction with gluconate baths is boric acid. ias.ac.indergipark.org.tr While traditionally viewed as a simple pH buffer to control the conditions at the cathode-solution interface, its role is more complex. ias.ac.inchalmers.se Boric acid is believed to adsorb onto the electrode surface, which can decrease the active area for hydrogen evolution, a competing reaction during deposition. ias.ac.in This inhibition of hydrogen evolution leads to a more controlled deposition process and can result in more uniform and fine-grained deposits. ub.edu The synergistic effect of gluconate as a chelating agent and boric acid as a buffer and surface modifier improves the co-deposition of alloys, such as Mn-Co, by preventing the precipitation of metal hydroxides and lowering the overpotential for cobalt deposition. ias.ac.in The presence of boric acid can expand the potential range in which high-quality, homogeneous deposits are obtained. ub.edu

Beyond boric acid, other organic compounds have been explored as green additives. For instance, sodium benzene (B151609) sulfonate (SBS) has been employed as an organic additive in the electrodeposition of Co-Ni alloys. mdpi.com The mechanism of action for SBS involves the adsorption of its oxygen atoms onto the cathode surface, which blocks active sites and leads to a more controlled deposition. mdpi.com This controlled process promotes the formation of well-ordered crystalline structures and fine-grained coatings. mdpi.com The use of such additives demonstrates a broader strategy to move away from volatile or toxic organic solvents and additives. electrochemsci.org

The table below summarizes the function and impact of key environmentally benign additives used in electrodeposition baths relevant to this compound.

AdditiveChemical Formula/TypePrimary Function(s)Impact on Electrodeposition Process
Sodium Gluconate NaC₆H₁₁O₇Complexing agentInexpensive, non-toxic, and biodegradable complexing agent for metal ions; can increase deposition rate by inhibiting hydrogen co-evolution. researchgate.netresearchgate.netagh.edu.pl
Boric Acid H₃BO₃Buffering agent, Surface adsorbateStabilizes pH at the cathode; adsorbs on the electrode surface to suppress hydrogen evolution, lowers overpotential for cobalt deposition, and promotes uniform, fine-grained deposits. ias.ac.inub.edu
Sodium Benzene Sulfonate (SBS) C₆H₅NaO₃SOrganic additive, InhibitorAdsorbs onto the cathode to control deposition kinetics, leading to the formation of fine-grained and well-ordered crystalline coatings. mdpi.com

The selection of these additives is a crucial aspect of designing sustainable electrochemical synthesis routes. By replacing hazardous chemicals with non-toxic, biodegradable, and effective alternatives, the environmental footprint of producing cobalt-based materials can be significantly reduced.

Advanced Structural Characterization and Spectroscopic Analysis

Elemental Analysis of Cobaltous Gluconate Complexes

Elemental analysis provides the fundamental empirical formula of a compound, confirming the constituent elements and their relative proportions. For this compound, this analysis is crucial for verifying the stoichiometry of the complex. The theoretical and experimentally determined elemental compositions of this compound (C₁₂H₂₂CoO₁₄) are in close agreement, validating the formation of the complex. hilarispublisher.comresearchgate.net

ElementSymbolTheoretical %Experimental %
CarbonC32.08~32.1
HydrogenH4.94~4.9
CobaltCo13.1211.59 - 11.92
OxygenO49.86-
Data derived from elemental analysis studies. hilarispublisher.comresearchgate.net

The slight variation in the experimental cobalt content can be attributed to the presence of hydrated water molecules in the synthesized complex. hilarispublisher.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers profound insights into the molecular vibrations and, consequently, the bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination

FTIR spectroscopy is a powerful tool for determining how the gluconate ligand coordinates with the cobalt(II) ion. semanticscholar.orgresearchgate.net By comparing the FTIR spectrum of free gluconic acid with that of this compound, shifts in the characteristic vibrational frequencies of the carboxylate (-COO⁻) and hydroxyl (-OH) groups can be observed. These shifts provide direct evidence of coordination. semanticscholar.orgsci-hub.se

The coordination of the gluconate ligand to the cobalt ion is primarily through the carboxylate group and the α-hydroxyl group. This is evidenced by the significant shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group, as well as changes in the bending and stretching vibrations of the hydroxyl groups upon complexation. chemicalpapers.comresearchgate.net The broad absorption band observed in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibrations of the coordinated and uncoordinated hydroxyl groups, as well as any water of hydration. semanticscholar.orgjconsortium.com A strong band appearing in the 1600-1550 cm⁻¹ range is assigned to the asymmetric stretching vibration of the coordinated carboxylate group, while the symmetric stretching vibration is observed around 1400 cm⁻¹. The difference between these two frequencies (Δν) is a key indicator of the coordination mode of the carboxylate group.

Vibrational ModeFree Ligand (cm⁻¹)This compound Complex (cm⁻¹)Interpretation
O-H Stretch~3400-3200 (broad)~3411 (broad)Involvement of hydroxyl groups in coordination and hydrogen bonding. semanticscholar.org
C=O Stretch (Carboxylic Acid)~1730-Disappearance indicates deprotonation and coordination of the carboxylate group.
Asymmetric COO⁻ Stretch-~1600-1550Coordination of the carboxylate group to the cobalt ion.
Symmetric COO⁻ Stretch-~1400Coordination of the carboxylate group to the cobalt ion.
C-O Stretch (Alcohol)~1060ShiftedInvolvement of hydroxyl groups in coordination.
This table presents a generalized summary of expected FTIR spectral data based on coordination chemistry principles. Specific values can vary based on the exact complex and experimental conditions.

Raman Spectroscopy for Graphitic Structures

While Raman spectroscopy can also probe vibrational modes similar to FTIR, it is particularly sensitive to non-polar bonds and is an excellent technique for characterizing carbonaceous materials. jconsortium.comspectroscopyonline.com In the context of materials derived from this compound, such as those produced by pyrolysis for catalytic applications, Raman spectroscopy is instrumental in identifying and characterizing graphitic structures. acs.org The presence of characteristic bands, such as the D band (disorder-induced) around 1350 cm⁻¹ and the G band (graphitic) around 1580 cm⁻¹, provides information on the degree of graphitization and the presence of defects in the carbon lattice. csic.esgeologyscience.ruaps.org The intensity ratio of the D and G bands (I_D/I_G) is commonly used to quantify the level of disorder.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the this compound complex. semanticscholar.orglibretexts.orguu.nlmsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Load Transfer Bands

The UV-Vis spectrum of this compound is characterized by absorption bands arising from d-d electronic transitions of the Co(II) ion and charge transfer bands. semanticscholar.orgresearchgate.net The d-d transitions are typically weak and appear in the visible region, providing information about the coordination geometry of the cobalt center. For an octahedral Co(II) complex, three spin-allowed transitions are expected. However, often only two are observed in the visible spectrum. researchgate.net

A significant observation is the shift in the d-d transition peaks upon the addition of gluconate to a solution containing Co²⁺ ions. For instance, the peak corresponding to the ⁴T₁g(F) → ⁴T₁g(P) transition shifts from approximately 511 nm to 535 nm with increasing gluconate concentration, indicating complex formation. researchgate.net In addition to d-d transitions, charge transfer bands, which are much more intense, can be observed in the ultraviolet region. These bands involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

TransitionWavelength (λ_max)Molar Absorptivity (ε)Assignment
⁴T₁g(F) → ⁴T₂g(F)~1200 nmLowd-d transition
⁴T₁g(F) → ⁴A₂g(F)~675-750 nmVery Lowd-d transition researchgate.net
⁴T₁g(F) → ⁴T₁g(P)~535 nmLowd-d transition researchgate.net
Ligand to Metal Charge Transfer (LMCT)< 300 nmHighCharge Transfer
This table provides representative UV-Vis spectral data for an octahedral Co(II) complex in a gluconate environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. ycis.ac.inresearchgate.netosti.govnih.gov For this compound, ¹H and ¹³C NMR can provide information on the connectivity of atoms and the coordination environment of the ligand. However, the paramagnetic nature of the Co(II) ion (a d⁷ system) can lead to significant broadening and shifting of NMR signals, making interpretation challenging.

To overcome this, studies have been performed on the more inert cobalt(III) gluconate complexes. znaturforsch.com In such cases, distinct sets of ¹³C NMR signals can be observed for different isomers of the complex, allowing for their separation and characterization. znaturforsch.com The chemical shifts of the carbon atoms in the gluconate ligand are sensitive to coordination, with the carbons nearest to the coordination site (C1 and C2) showing the most significant downfield shifts. Advanced 2D NMR techniques, such as COSY and HMQC, can be employed to establish the full assignment of the proton and carbon signals and to confirm the coordination sites.

Morphological and Microstructural Analysis

Studies on the electrodeposition of cobalt from gluconate solutions also utilize SEM to characterize the resulting coatings. The morphology of the electrodeposited cobalt can vary significantly depending on the conditions. researchgate.net For example, cobalt deposited from a simple aqueous solution may not show a definite shape, whereas deposition from other media can lead to structured morphologies like finer grains. researchgate.net In the case of Co-Sn alloys electrodeposited from gluconate baths, SEM analysis shows porous deposits with highly developed surfaces and hierarchical topologies. mdpi.com When cobalt oxide nanoparticles are synthesized via galvanostatic electrodeposition from a gluconate medium, SEM is used to describe the powder's morphology. preprints.org These analyses confirm that the surface topography is highly dependent on the synthesis or deposition parameters employed. researchgate.netmdpi.com

Table 1: Summary of SEM Morphological Findings
MaterialSynthesis/Treatment MethodObserved MorphologyReference
Graphitic Carbon NanostructuresPyrolysis of Co(II) gluconate at 1000 °CIrregular nanostructures (<100 nm) researchgate.net
Cobalt-Tin AlloyElectrodeposition from gluconate bathPorous deposits with hierarchical topologies mdpi.com
Cobalt CoatingsElectrodeposition from glycine-containing gluconate bathFiner grains with fine microcracks researchgate.net
Cobalt Oxide NanoparticlesGalvanostatic electrodeposition from gluconate mediumGeneral powder morphology characterization preprints.org

Transmission Electron Microscopy (TEM) provides higher resolution imaging of the internal structure of materials, while Selected Area Electron Diffraction (SAED) helps in determining their crystallinity. When Co(II) gluconate is pyrolyzed, TEM analysis of the resulting graphitic carbon nanostructures shows that the material consists of capsules with diameters of approximately 40-50 nm and shell thicknesses of 10-30 nm. researchgate.net High-resolution TEM (HRTEM) can further reveal well-ordered graphene layers surrounding crystalline metal particles. dicp.ac.cn The inter-distance between graphene walls has been measured to be around 0.36 nm, which is typical for graphitic structures. dicp.ac.cn

SAED patterns confirm the high crystallinity of these nanostructures. nih.govrsc.orgcapes.gov.br For instance, in materials derived from the electrochemical deposition of cobalt from a gluconate solution followed by annealing, SAED patterns confirm the phases present. mdpi.com One sample showed the coexistence of metallic cobalt (hexagonal crystal structure) and cobalt hydroxide (B78521) (hexagonal crystal structure). mdpi.com After annealing at higher temperatures (400 °C and 800 °C), the SAED patterns revealed the presence of cubic cobalt oxide (Co₃O₄). mdpi.com This demonstrates the utility of TEM and SAED in visualizing the detailed nanostructure and confirming the crystalline phases of materials synthesized from this compound precursors. nih.govrsc.orgmdpi.com

Table 2: Nanostructural and Crystallinity Data from TEM/SAED
Material/PrecursorAnalysis TechniqueKey FindingsReference
Graphitic Nanostructures from Co(II) gluconateTEMCapsule morphology; Diameter: 40-50 nm; Shell thickness: 10-30 nm researchgate.net
Graphitic Nanostructures from Co(II) gluconateSAEDHigh crystallinity confirmed nih.govrsc.orgcapes.gov.br
Electrodeposited/Annealed Cobalt OxidesSAEDIdentified phases: hexagonal Co, hexagonal Co(OH)₂, cubic Co₃O₄ mdpi.com
Metal Carbon NanostructureHRTEMWell-ordered graphene layers; Inter-wall distance: ~0.36 nm dicp.ac.cn

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material. The pyrolysis of Co(II) gluconate at temperatures below 700 °C results in amorphous, non-organized carbon. researchgate.net However, at temperatures above 700 °C, graphitic carbon begins to form, which is indicated by the appearance of a sharp (002) reflection in the XRD pattern, characteristic of graphitic structures. researchgate.net As the temperature rises, cobalt oxides formed during pyrolysis are reduced to metallic cobalt nanoparticles, which are also clearly identified by their characteristic XRD peaks. researchgate.net

In studies involving the electrodeposition of alloys from gluconate baths, XRD is used to identify the phases within the deposited layers. mdpi.comresearchgate.net For example, in Co-Sn alloys, XRD analysis confirmed the presence of two-phase alloys containing tetragonal tin and the tetragonal CoSn phase. mdpi.com Similarly, for cobalt oxide nanoparticles prepared by electrodeposition from a gluconate medium and subsequent annealing, XRD patterns clarify the crystal microstructure. mdpi.com At room temperature, the product was a mixture of Co(OH)₂ (hexagonal) and metallic Co. mdpi.com Upon annealing at 400 °C and 800 °C, the XRD peaks corresponded to cubic Co₃O₄. mdpi.com The suppression or absence of some diffraction peaks can indicate poor crystallinity. mdpi.com

Table 3: Crystalline Phases Identified by XRD
Precursor/ProcessConditionIdentified Crystalline Phase(s)Reference
Pyrolysis of Co(II) gluconate> 700 °CGraphitic Carbon, Metallic Cobalt (Co) researchgate.net
Electrodeposition from Co-Sn gluconate bathVarying potentialsTetragonal Sn, Tetragonal CoSn mdpi.com
Electrodeposition from gluconate bathAs-deposited (25 °C)Cobalt Hydroxide (Co(OH)₂), Metallic Cobalt (Co) mdpi.com
Electrodeposition from gluconate bathAnnealed at 400 °C / 800 °CCobalt Oxide (Co₃O₄) mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. While specific TGA data for pure this compound is not detailed in the provided sources, the thermal decomposition of related cobalt compounds, such as cobalt(II) acetate (B1210297) tetrahydrate and chitosan-cobalt complexes, provides a relevant model. researchgate.netrsc.orgmdpi.com

The thermal decomposition of cobalt(II) acetate tetrahydrate, for instance, occurs in distinct stages. rsc.orgmdpi.com The initial stage involves dehydration, which is complete by 150 °C. rsc.org This is followed by the crystallization of an anhydrous acetate phase around 200 °C. rsc.org Further heating leads to a multi-stage decomposition of the anhydrous acetate, culminating in the formation of cobalt oxides like CoO between 275–310 °C. rsc.orgmdpi.com Similarly, the thermal degradation of a chitosan-cobalt complex in a nitrogen atmosphere occurs as a two-step reaction. researchgate.net The characteristic temperatures and the maximum rate of degradation increase as the heating rate is raised. researchgate.net Such multi-step degradation, involving dehydration, decomposition of the organic moiety, and final formation of stable cobalt oxides, is the expected pathway for this compound. researchgate.netrsc.org The final decomposition products under an inert atmosphere are typically cobalt oxides. rsc.orgfishersci.com

Surface Area Determination via BET Technique

The Brunauer-Emmett-Teller (BET) technique is used to measure the specific surface area of a material by nitrogen adsorption. This characteristic is particularly important for applications in catalysis and adsorption. For materials derived from this compound, such as graphitic carbon nanostructures (GCNs), the surface area can be substantial. rsc.orgcapes.gov.br

These GCNs, obtained through the pyrolysis of Co(II) gluconate and subsequent purification, can be used as supports for platinum nanoparticles. nih.govrsc.org The resulting electrocatalysts have been shown to possess a high electrocatalytical surface area, reaching up to 90 m²g⁻¹ Pt. nih.govrsc.orgcapes.gov.br The analysis of surface area and pore size of cobalt oxide nanoparticles synthesized from gluconate solutions is also performed using conventional N₂ adsorption/desorption isotherms at -196 °C. preprints.org This high surface area is a critical factor in the material's high catalytic activity, for example, in methanol (B129727) electrooxidation. nih.govrsc.org

Magnetic Characterization of Cobalt(II) Complexes

The magnetic properties of cobalt(II) complexes are of significant interest due to the electronic configuration of the Co²⁺ ion (3d⁷). In a high-spin octahedral environment, which is common for Co(II), the ground electronic term is ⁴T₁g. researchgate.netresearchgate.net This term is orbitally degenerate, which leads to a significant orbital contribution to the magnetic moment. researchgate.netresearchgate.net Consequently, the room temperature effective magnetic moments (μ_eff) for high-spin octahedral Co(II) complexes are typically found in the range of 4.3–5.2 Bohr magnetons (B.M.), which is considerably higher than the spin-only value of 3.87 B.M. for three unpaired electrons. researchgate.netresearchgate.netorientjchem.org

The magnetic properties are highly sensitive to the coordination geometry and any distortions from ideal symmetry. researchgate.netrsc.org Axial distortion of an octahedral environment can lead to significant magnetic anisotropy. researchgate.net The magnetic behavior of Co(II) complexes is often dominated by first-order spin-orbit coupling. researchgate.net In some cases, such as with four-coordinated Co(II) complexes, large uniaxial anisotropy can be observed. mdpi.com Vibrating sample magnetometer measurements can be used to confirm if cobalt-containing complexes behave as soft magnetic materials, which can retain a degree of magnetization even after an external magnetic field is removed. researchgate.net

Table 4: General Magnetic Properties of Cobalt(II) Complexes
PropertyDescriptionTypical Values/CharacteristicsReference
Electronic State (Octahedral)High-spin Co(II) ground term⁴T₁g (orbitally degenerate) researchgate.netresearchgate.net
Effective Magnetic Moment (μ_eff)Room temperature values for high-spin octahedral complexes4.3–5.2 B.M. researchgate.netresearchgate.netorientjchem.org
Key InfluencesFactors affecting magnetic propertiesSpin-orbit coupling, coordination geometry, structural distortions researchgate.net
Magnetic AnisotropyDirectional dependence of magnetic propertiesCan be significant, especially in distorted or lower-coordination geometries researchgate.netmdpi.com

Coordination Chemistry and Complexation Behavior of Cobaltous Gluconate

Stoichiometry of Cobalt-Gluconate Complexes

The stoichiometry of complexes formed between cobalt(II) and gluconate (Gl) is not fixed and varies considerably with the pH of the solution. Different research studies have identified several stoichiometric ratios through various analytical methods.

Conductometric titrations have been employed to determine the ratios of cobalt to gluconate (Co:Gl) and cobalt to hydroxide (B78521) (Co:OH⁻). These studies indicate the formation of a complex with a 1:1 Co:Gl ratio. core.ac.ukresearchgate.net The same method also revealed a 1:2 ratio of Co:OH⁻ in certain complex species, highlighting the involvement of hydroxide ions in the coordination sphere. core.ac.ukresearchgate.net Specifically, a 1:1 Co:Gl complex was identified when two hydroxide ions are present for every cobalt ion. researchgate.net

Spectrophotometric analysis using the precipitate absorbance method has also shed light on the stoichiometry. These measurements showed that a complex formed at an intermediate pH has a Co:Gl mole ratio of 2:3, while a different complex formed at a high pH exhibits a 1:2 mole ratio. core.ac.ukresearchgate.net

Detailed studies have identified specific chemical formulas for the complexes formed under different pH conditions. At a pH below 7.5, a 1:1 cationic complex, [Co(C₆H₁₁O₇)]⁺, is formed. publish.csiro.au In the pH range of 7.5 to 9.5, two distinct insoluble hydroxy species have been identified: Co₂(OH)₃(C₆H₁₁O₇)·xH₂O and Co₃(C₆H₁₀O₇)₂(OH)₂·2H₂O. publish.csiro.au Another investigation reported a complex with the formula CoGl(OH)₂ at a pH above 11.8 and a pink precipitate identified as Co₂Gl₂(OH) between pH 7.3 and 11.8. researchgate.net The diversity in reported stoichiometries underscores the complexity of the cobalt-gluconate system. core.ac.uk

Table 1: Summary of Reported Stoichiometries for Cobalt-Gluconate Complexes

pH Range Method Reported Stoichiometry (Co:Gl:OH) Formula Reference
< 7.5 Multiple 1:1:0 [Co(C₆H₁₁O₇)]⁺ publish.csiro.au
7.3 - 11.8 Multiple 2:2:1 Co₂Gl₂(OH) researchgate.net
7.5 - 9.5 Multiple 2:1:3 Co₂(OH)₃(C₆H₁₁O₇) publish.csiro.au
7.5 - 9.5 Multiple 3:2:2 Co₃(C₆H₁₀O₇)₂(OH)₂ publish.csiro.au
Intermediate pH Precipitate Absorbance 2:3 - core.ac.ukresearchgate.net
> 9.5 Multiple - Anionic Species publish.csiro.au
> 11.8 Ion-Exchange 1:1:2 CoGl(OH)₂ researchgate.net
High pH Precipitate Absorbance 1:2 - core.ac.ukresearchgate.net

Stability Constant Determination Methodologies

The stability of metal complexes in solution is quantified by the stability constant (β), with a higher value indicating a more stable complex. pharmacy180.com The determination of these constants for cobalt-gluconate complexes requires specific analytical techniques due to the intricate equilibria involved. core.ac.ukresearchgate.net The stability of these complexes is influenced by factors such as the charge and size of the metal ion, the number of chelate rings formed, and steric effects. lscollege.ac.in

Potentiometric titration is a widely used electrochemical method for determining the stability constants of metal complexes. ijstr.orgcdnsciencepub.com The technique involves monitoring the change in the potential of a suitable electrode as a titrant is added to the solution containing the metal ion and the ligand. ijstr.org For metal-ligand systems, this typically involves measuring the pH or the concentration of free metal ions. mpg.de

In the context of cobalt complex analysis, potentiometric titrations have been used to study the oxidation-reduction potential of cobalt ions in the presence of a complexing agent like glycine (B1666218). ijstr.org The formation of a stable complex alters the electrochemical potential, and the magnitude of this change can be used to calculate the stability constant. ijstr.org This method relies on the principle that the formation of a metal-EDTA complex, for example, is sharp and rapid, and the indicator used must be sensitive to metal ion concentration near the equivalence point. lscollege.ac.in

The Schubert method, a type of ion-exchange technique, is particularly useful for studying complex formation in solution. core.ac.ukresearchgate.net This method involves the equilibrium distribution of a metal ion between a cation-exchange resin and a solution containing a complexing agent. researchgate.net By measuring the distribution of the metal ion (often a radiotracer) between the two phases in the presence and absence of the ligand, one can determine the stoichiometry and stability constant of the complex formed. core.ac.ukresearchgate.net

This method was specifically applied to the cobalt-gluconate system to measure stability constants at high pH. core.ac.ukresearchgate.net For the complex identified as CoGl(OH)₂, a stability constant of log β = 13.1 ± 0.8 was determined using the Schubert method. researchgate.net Ion-exchange is also a recognized technology for purifying cobalt solutions by removing metallic impurities. google.compurolite.com

The solubility product method is another technique for determining stability constants, especially for systems involving the formation of sparingly soluble species. core.ac.ukresearchgate.netresearchgate.net This method is based on measuring the increase in the solubility of a sparingly soluble salt of the metal in the presence of a complexing ligand. The extent of the solubility increase is directly related to the stability of the soluble complex formed.

In studies of metal-gluconate complexes, the solubility product method was utilized to determine the stability constant for uranium(VI) complexes at high pH. core.ac.ukresearchgate.net The principle involves precipitating the metal hydroxide and then measuring its solubility in solutions with varying concentrations of the gluconate ligand. From these measurements, the stability constant of the soluble metal-gluconate complex can be calculated. researchgate.net

pH-Dependent Speciation and Equilibrium Studies

The speciation of cobalt in gluconate solutions is critically dependent on pH. publish.csiro.au Equilibrium diagrams, constructed based on known stability constants, are used to visualize the distribution of various soluble species as a function of pH. nih.govmdpi.commdpi.com Studies have shown that cobalt(II) and gluconate ions form a range of soluble species, including free ions and neutral or charged complexes, with the specific distribution being a function of pH, temperature, and the concentrations of the components. nih.govmdpi.com The presence of gluconic acid can increase the solubility of cobalt, particularly in the pH range of 9 to 13.5. core.ac.ukresearchgate.net

The interaction between cobalt(II) and gluconate leads to the formation of distinct species across the pH spectrum, which can be categorized as cationic, anionic, and insoluble. publish.csiro.aucolab.ws

Cationic Species: In acidic to near-neutral solutions with a pH below 7.5, a soluble, unstable cationic complex, [Co(C₆H₁₁O₇)]⁺, has been confirmed to exist. publish.csiro.auresearchgate.net The formation of this 1:1 complex is indicated by a shift in the maximum absorbance from 510 nm to 520 nm as gluconate concentration increases. publish.csiro.au

Insoluble Species: In the slightly alkaline range of pH 7.5 to 9.5, the system is characterized by the formation of insoluble compounds. publish.csiro.auresearchgate.net Two specific precipitates have been identified: Co₂(OH)₃(C₆H₁₁O₇)·xH₂O and Co₃(C₆H₁₀O₇)₂(OH)₂·2H₂O. publish.csiro.au Another study identified a pink precipitate in a similar pH range (7.3-11.8), which was suggested to be Co₂Gl₂(OH). researchgate.net The formation of these hydroxy species likely involves polymerization, with metal ions linked by hydroxyl bridges. publish.csiro.au

Anionic Species: At a pH above 9.5, a soluble anionic species is formed. publish.csiro.auresearchgate.net This species is reported to be susceptible to rapid auto-oxidation. publish.csiro.au At a pH above 11.8, the anionic complex has been identified as CoGl(OH)₂, which would exist as [Co(C₆H₁₀O₇)(OH)₂]⁻. core.ac.ukresearchgate.net

Table 2: pH-Dependent Speciation of Cobalt-Gluconate Complexes

pH Range Species Type Identified Formula Reference
< 7.5 Cationic [Co(C₆H₁₁O₇)]⁺ publish.csiro.auresearchgate.net
7.5 - 9.5 Insoluble Co₂(OH)₃(C₆H₁₁O₇)·xH₂O publish.csiro.au
7.5 - 9.5 Insoluble Co₃(C₆H₁₀O₇)₂(OH)₂·2H₂O publish.csiro.au
7.3 - 11.8 Insoluble Co₂Gl₂(OH) researchgate.net
> 9.5 Anionic Unspecified, subject to auto-oxidation publish.csiro.auresearchgate.net
> 11.8 Anionic CoGl(OH)₂ researchgate.net

Ligand Interaction and Coordination Modes

The interaction between the cobalt(II) ion and the gluconate ligand is a key aspect of its chemistry, defining the structure and stability of the resulting complexes.

Gluconic acid is a polyhydroxy carboxylic acid, and its conjugate base, gluconate, is an effective chelating agent. ontosight.aiatamankimya.com Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. The enhanced stability of gluconate complexes, when compared to other monocarboxylic acids, is due to the presence of multiple alcoholic hydroxyl (-OH) groups alongside the carboxylate (-COO⁻) group. mpg.de

This arrangement allows the gluconate ligand to form stable five-membered chelate rings with metal ions, including cobalt(II). mpg.de The coordination primarily involves the carboxylate oxygen atoms and one or more of the hydroxyl oxygen atoms, which can deprotonate, especially in alkaline conditions, to form stronger bonds with the metal center. mpg.deresearchgate.net This chelating ability allows gluconate to form stable, water-soluble complexes with a variety of divalent and trivalent metal ions. atamankimya.com

Research has shown that cobalt-gluconate systems are not limited to simple mononuclear complexes (one metal ion per complex). Under certain conditions, particularly at varying pH levels, multinuclear complexes can form. These are structures where multiple cobalt ions are bridged together by gluconate ligands.

A study of the cobalt(II) gluconate system identified the formation of insoluble, likely multinuclear, compounds such as Co₂(OH)₃(C₆H₁₁O₇)·xH₂O and Co₃(C₆H₁₀O₇)₂(OH)₂·2H₂O in the pH range of 7.5 to 9.5. publish.csiro.au The formation of such hydroxo-bridged multinuclear species indicates a complex interplay between hydrolysis of the cobalt ion and coordination by the gluconate ligand. Gel chromatographic separation studies of cobalt-gluconate electrolytes have also suggested the formation of cobalt complexes with molecular masses significantly higher than simple mononuclear species, further supporting the existence of multinuclear or polymeric structures in solution. idsi.md

Comparative Complexation Studies with Other Metal Ions

The interaction of gluconate is not exclusive to cobalt. Studying how gluconate complexes with other metals provides a broader understanding of its coordination behavior and the relative stability of the cobalt-containing systems.

Gluconate forms stable complexes with a wide range of transition metals, including iron, copper, nickel, and zinc. mpg.decosmeticsinfo.org The stability of these complexes can be compared using their formation constants (log β). Studies have been conducted to determine these constants for various metal-gluconate systems.

For instance, at a high pH of 13.3, the stability constants (log β) for 1:1 complexes of gluconate with several M²⁺ ions have been measured, showing that cobalt forms a significantly stable complex. researchgate.net The complexation behavior is also crucial in applied fields like electrodeposition, where gluconate is used as a chelating agent in baths for creating tin-cobalt alloys. researchgate.net In these systems, the gluconate ligand influences the codeposition of the metals by forming various complex species in the electrolyte solution. nih.gov The relative stability of Co(II)-gluconate complexes compared to those of other metals like Sn(II) affects the composition and properties of the final alloy. researchgate.net

Table 1: Stability Constants (log β) for M-Gluconate Complexes at pH 13.3
Metal Ion (M)Complex Stoichiometry (M:Gluconate)log β
Co(II)1:119.9 ± 2.0
Fe(II)1:120.0 ± 0.4
Cd(II)1:117.0 ± 0.6
Eu(III)1:138.0 ± 0.4
Ho(III)2:149.8 ± 0.4

*Data sourced from Warwick et al. researchgate.net

The flexible coordinating nature of the gluconate ligand also allows it to participate in the formation of more complex ternary systems, which involve two different metal ions and the gluconate ligand. This behavior is particularly relevant in the context of nuclear waste management, where gluconate can influence the mobility of radionuclides. researchgate.netfrontiersin.org

Studies on systems containing calcium and actinides (like Thorium(IV), Neodymium(III), or Curium(III)) have shown that gluconate facilitates the formation of stable, ternary Ca(II)/An(III/IV)/gluconate complexes. mpg.deresearchgate.net In these structures, the gluconate and hydroxide ions bridge the different metal centers. For example, multinuclear complexes such as [Ca₂Gluc(OH)₃]⁰ and [Ca₃Gluc₂(OH)₄]⁰ have been identified in hyperalkaline solutions. researchgate.netnih.gov The formation of these stable ternary species is a key factor in increasing the solubility of actinides. researchgate.netnih.gov This behavior provides a powerful analogy for understanding how cobalt(II) might participate in similar heterobimetallic complexes in solutions containing other metal ions, where gluconate acts as a versatile bridging and chelating ligand.

Solution Chemistry Dynamics of Cobalt-Gluconate Systems

The behavior of cobalt-gluconate complexes in aqueous solution is highly dynamic and strongly dependent on the solution's pH. publish.csiro.au The speciation—that is, the distribution of different complex forms—changes significantly as the pH varies.

At a pH below 7.5, studies have confirmed the existence of a simple, unstable cationic complex, [Co(C₆H₁₁O₇)]⁺. publish.csiro.aucolab.ws In this acidic to a neutral environment, the gluconate ligand is likely protonated and coordinates less strongly.

As the pH increases into the 7.5 to 9.5 range, the system becomes more complex. Deprotonation of hydroxyl groups on the gluconate ligand and hydrolysis of the Co(II) ion lead to the formation of insoluble, multinuclear hydroxo-complexes, such as Co₂(OH)₃(C₆H₁₁O₇) and Co₃(C₆H₁₀O₇)₂(OH)₂. publish.csiro.au

Above pH 9.5, the insoluble phases redissolve to form an anionic cobalt-gluconate species in the solution. publish.csiro.au This anionic complex is noted to be susceptible to rapid auto-oxidation, where the Co(II) is oxidized to Co(III). publish.csiro.au The speciation in solution is also a critical factor in electrochemical applications. For example, in the electrodeposition of Co-Sn alloys from gluconate baths, the pH-dependent equilibrium between various cobalt-gluconate and tin-gluconate species dictates the mechanism and outcome of the plating process. nih.gov

Electrochemical Properties and Applications of Cobaltous Gluconate Systems

Cyclic Voltammetry (CV) Studies of Electrochemical Behavior

In gluconate/sulfate (B86663) electrolytes, the electrodeposition of cobalt from solutions containing cobaltous gluconate is characterized by a single cathodic reaction peak. bas.bgbas.bg When co-depositing with other metals, such as tin, the cyclic voltammograms become more complex. For instance, in a Co-Sn gluconate system, tin, being the more noble metal, deposits at less negative potentials than cobalt. bas.bgnih.gov The introduction of cobalt ions into a tin gluconate electrolyte typically shifts the deposition potential of tin to more positive values, suggesting a change in the deposition kinetics when both metal ions are present. nih.gov

The shape and position of the voltammetric peaks are highly dependent on the electrolyte's composition and pH. For example, studies on Co-Sn alloy deposition from gluconate baths show that the presence of chloride or sulfate anions affects the deposition process; the cathodic reaction for tin deposition initiates faster in chloride-containing baths, while sulfate ions tend to inhibit the process. nih.govresearchgate.net The voltammograms for Co-Sn alloys reveal distinct anodic peaks corresponding to the dissolution of cobalt (around -0.3 V vs. Ag/AgCl), the stripping of cobalt from an alloy phase (around -0.05 V), and the dealloying limited by solid-state diffusion (around +0.15 V). mdpi.com

The addition of other substances, like glycine (B1666218), to a tin-cobalt gluconate/sulfate electrolyte can significantly influence the deposition of cobalt, acting as an accelerator for its reduction without blocking active sites on the electrode surface. bas.bg This results in an increased amount of cobalt in the deposited alloy, which is reflected by a higher corresponding anodic dissolution peak in the CV scan. bas.bg

System Electrolyte Composition Key CV Observations Reference
Co Deposition Cobalt sulfate, Sodium gluconate, Sodium sulfateA single cathodic reaction is observed for cobalt deposition. bas.bg
Co-Sn Alloy Cobalt(II), Tin(II), Gluconate, Chloride/SulfateTin deposition starts at ~-0.6 V. Cobalt incorporation occurs at more negative potentials. Anodic peaks show dissolution of pure Co, Co from Co-Sn alloy, and dealloying. nih.govmdpi.com
Co-Mn Alloy Cobalt(II), Manganese(II), GluconatePotentiodynamic cathodic polarization curves were investigated to understand the effects of plating variables on alloy deposition. tandfonline.com
Co-Cr Alloy Cobalt sulphate, Chromium chloride, Sodium gluconate, Formic acidThe codeposition of Co and Cr follows an irregular deposition type. researchgate.net

Chronoamperometry and Nucleation Mechanism Analysis

Chronoamperometry, a technique where the current is measured as a function of time at a constant potential, is employed to study the initial stages of cobalt electrodeposition from gluconate solutions. The resulting current-time transients provide critical information about the nucleation and growth mechanism of the deposit.

In the electrodeposition of Co-Sn alloys from gluconate baths, the shape of the chronoamperometric curves is indicative of a three-dimensional nucleation and growth process that is controlled by mass transfer. nih.gov At certain potentials, these curves show a gradual rise in cathodic current to a maximum before reaching a plateau. nih.gov However, at more negative potentials, the transients can exhibit an induction period before the nucleation peak develops, which is associated with a delay in the nucleation of the solid phase. nih.gov This delay might be necessary to create active sites on the electrode surface. nih.gov

The analysis of these transients using theoretical models helps to distinguish between different nucleation modes, such as instantaneous (where all nuclei form at once) and progressive (where nuclei form continuously over time).

Studies involving the codeposition of cobalt with other metals, such as ruthenium from acidic chloride baths, have shown that the initial stages can follow a two-dimensional (2D) progressive nucleation model. mdpi.comdntb.gov.ua In these systems, the deposition begins with the formation of a thin layer of the more noble metal (ruthenium), upon which cobalt codeposits. The nucleation mechanism is progressive, meaning new nuclei are continuously formed on the electrode surface as the deposition proceeds. mdpi.comdntb.gov.ua The codeposition of Co-Sn alloys from gluconate baths is also described as occurring within a progressive nucleation model. nih.gov

As the deposition potential becomes more negative during the codeposition of cobalt-ruthenium alloys, a transition in the nucleation mechanism is observed. mdpi.comdntb.gov.ua The process shifts from 2D progressive nucleation to a three-dimensional (3D) instantaneous nucleation model. mdpi.comdntb.gov.ua This change is attributed to the increased incorporation of cobalt into the deposit at these more negative potentials. mdpi.comdntb.gov.ua In this mode, a fixed number of nuclei are activated simultaneously at the beginning of the potential step, and they grow in three dimensions. Similarly, in Co-Sn systems from gluconate baths containing sulfate ions, a transition from progressive to instantaneous nucleation is considered possible at more electronegative potentials. nih.gov

Anodic Stripping Voltammetry (ASV) for Alloy Composition Analysis

Anodic Stripping Voltammetry (ASV), often performed as Anodic Linear Stripping Voltammetry (ALSV), is a highly sensitive technique used to characterize the composition and phases of electrodeposited cobalt alloys from gluconate baths. The method involves depositing a thin film of the alloy onto an electrode and then electrochemically dissolving ("stripping") it by scanning the potential in the anodic direction.

The resulting stripping voltammogram shows current peaks at potentials characteristic of the dissolution of the different metallic components and their phases. For Co-Mn alloys deposited from a gluconate bath, ALSV analysis indicated the formation of a solid solution where manganese is dissolved in cobalt. tandfonline.com Similarly, for Co-Cr alloys, ALSV is used to examine the structure of the deposits. researchgate.net

In the study of Co-Sn alloys, ASV reveals distinct anodic peaks that can be attributed to the dissolution of different phases. For example, researchers have identified a peak for the oxidation of pure cobalt and separate peaks for the stripping of cobalt from a Co-Sn alloy phase. mdpi.com This allows for a detailed analysis of the phase composition of the alloy, complementing data from other structural analysis techniques like X-ray diffraction (XRD). mdpi.comresearchgate.net The technique is also effective for characterizing Co-Ag nanomaterials and investigating the influence of additives on the electrodeposition process for Co and Ni. ub.edursc.org

Alloy System Electrolyte Type Key ASV/ALSV Findings Reference
Co-Mn Acidic GluconateIndicated the formation of a solid solution of Mn in Co. tandfonline.com
Co-Sn GluconateRevealed distinct dissolution peaks for pure Co and Co from the Co-Sn alloy phase, allowing for phase analysis. mdpi.com
Co-Cr Gluconate-FormateUsed alongside XRD to examine the structure of the deposited alloys. researchgate.net
Co-Ag GluconateProven useful in the characterization of the deposited alloys. ub.edu

Electrochemical Impedance Spectroscopy (EIS) for Interface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for investigating the electrode-electrolyte interface. By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, EIS provides information about processes such as charge transfer resistance, double-layer capacitance, and diffusion.

In systems containing this compound, EIS has been used to study the electrodeposition of cobalt-containing materials. For instance, in the development of ruthenium-cobalt alloy electrocatalysts derived from cobalt gluconate, EIS measurements were performed to characterize the electrochemical properties. rsc.org The resulting Nyquist plots are analyzed using equivalent electrical circuits to determine parameters like the solution resistance (Rs) and the charge transfer resistance (Rct). rsc.org The Rct value is particularly important as it relates to the kinetics of the electron transfer reactions at the interface. rsc.org EIS is also mentioned as a characterization technique for Co-Mn alloys electrodeposited from gluconate baths. semanticscholar.org While detailed studies focusing solely on this compound are not extensively reported, the principles are widely applied in related systems to understand reaction mechanisms and interfacial phenomena. researchgate.netmdpi.comscielo.br

Parameter Description Significance Reference
Rs Solution ResistanceRepresents the resistance of the electrolyte and the intrinsic resistance of the active materials. rsc.org
Rct Charge Transfer ResistanceCorresponds to the resistance of the electrochemical reaction at the electrode surface; a smaller Rct indicates faster kinetics. rsc.org
Cdl Double-Layer CapacitanceRelates to the capacitance of the ionic layer that forms at the electrode-electrolyte interface. rsc.org

Electrocatalytic Applications

Materials derived from this compound have shown significant promise in the field of electrocatalysis. These materials can act as efficient catalysts for important electrochemical reactions, such as water splitting (both oxygen evolution reaction, OER, and hydrogen evolution reaction, HER) and the oxidation of organic molecules.

For example, cobalt oxides electrodeposited anodically from an alkaline bath containing Co-gluconate complexes have been investigated for their electrocatalytic properties. iaea.orgosti.gov These modified electrodes serve as effective sensing probes for the amperometric detection of aliphatic aldehydes. iaea.org

Cobalt-Gluconate Derived Materials for Oxygen Reduction Reactions

The quest for efficient and cost-effective electrocatalysts for the oxygen reduction reaction (ORR) is a critical aspect of advancing electrochemical energy conversion technologies. Materials derived from cobalt gluconate have emerged as promising non-precious metal catalysts in this field.

One approach involves the synthesis of cobalt sulfide (B99878) (Co9S8) nanocrystals encapsulated within nitrogen and sulfur dual-doped micro/mesoporous carbon spheres (Co9S8/N,S-MCS). nih.gov This material is fabricated through a process of annealing and high-temperature vulcanization of a cobalt-gluconate-derived precursor. nih.gov The vulcanization temperature plays a crucial role in the formation of high-density Co9S8 nanocrystals within the carbon matrix. nih.gov These materials exhibit notable electrocatalytic activity for the ORR, a critical reaction in fuel cells and metal-air batteries. nih.gov The strong chemical bonding between cobalt, nitrogen, and carbon is considered important for enhancing this activity. rsc.org

Another strategy involves creating a cobalt and nitrogen-doped carbonaceous material by pyrolyzing a mixture of a cobalt complex (derived from cobalt gluconate), nanocellulose, and dopamine. mdpi.com To further enhance the nitrogen content, urea (B33335) can be incorporated into the mixture. mdpi.com The resulting material, when pyrolyzed under a nitrogen atmosphere, contains dispersed metal oxides within a carbonaceous framework. mdpi.com X-ray diffraction (XRD) analysis of such materials has identified the primary cobalt phase as cobalt oxide (Co3O4), with a calculated average crystal size of approximately 20.3 nm. mdpi.com A distinct peak corresponding to graphitic carbon is also observed, indicating the formation of a carbon support structure during pyrolysis. mdpi.com

The electrochemical performance of these cobalt-doped carbonaceous materials has been investigated in acidic environments. mdpi.com Cyclic voltammetry (CV) studies in an oxygen-saturated 0.1 M H2SO4 electrolyte solution revealed an ORR peak at 0.30 V (versus a reversible hydrogen electrode), accompanied by a high current density. mdpi.com Rotating disk electrode (RDE) experiments have supported a four-electron reduction pathway for oxygen to water, highlighting the efficiency of these catalysts. mdpi.com The even distribution of elements throughout the material, as confirmed by Energy Dispersive X-ray Spectroscopy (EDS), contributes to its catalytic performance. mdpi.com

Table 1: Electrochemical Performance of Cobalt-Gluconate Derived ORR Catalysts

Catalyst Material Synthesis Highlights Key Findings ORR Peak Potential (vs. RHE)
Co9S8/N,S-MCS Annealing and high-temperature vulcanization of a cobalt-gluconate precursor. nih.gov Formation of high-density Co9S8 nanocrystals encapsulated in dual-doped carbon spheres. nih.gov Not specified
Cobalt and Nitrogen-Doped Carbonaceous Material Pyrolysis of a cobalt complex, nanocellulose, and dopamine. mdpi.com Dispersed cobalt oxide (Co3O4) in a carbonaceous framework; demonstrates a four-electron oxygen reduction pathway. mdpi.com 0.30 V in 0.1 M H2SO4 mdpi.com

Electrocatalysis of Organic Molecule Oxidation (e.g., Ethylene (B1197577) Glycol)

Cobalt-based materials, including those derived from cobalt gluconate, have shown potential in the electrocatalytic oxidation of small organic molecules like ethylene glycol. This process is relevant for direct alcohol fuel cells and the electrosynthesis of valuable chemicals.

Cobalt oxide nanofibers (CoxOy NFs) have been synthesized and tested for their electrocatalytic activity towards ethylene glycol oxidation in an alkaline medium. nsmsi.ir These nanofibers, prepared by electrospinning a solution of cobalt acetate (B1210297) and polyvinyl alcohol followed by thermal treatment, possess a cubic crystalline phase. nsmsi.ir When modified on a carbon paste electrode (CoxOy/CPE), they demonstrate the ability to catalyze the oxidation of ethylene glycol. nsmsi.ir

The mass loading of the catalyst on the electrode surface can significantly influence the efficiency of ethylene glycol oxidation. xmu.edu.cn Studies using cobalt oxide (Co3O4) on a graphite (B72142) paper electrode have shown that increasing the catalyst loading provides more electrochemically active sites. xmu.edu.cn This increased loading has a positive effect on ethylene glycol oxidation at lower oxidation potentials. xmu.edu.cn However, the improvement is less significant at higher oxidation potentials. xmu.edu.cn

Table 2: Cobalt-Based Catalysts for Ethylene Glycol Oxidation

Catalyst Substrate Key Observation
Cobalt Oxide Nanofibers (CoxOy NFs) Carbon Paste Electrode Demonstrates electrocatalytic ability for ethylene glycol oxidation in an alkaline medium. nsmsi.ir
Cobalt Oxide (Co3O4) Graphite Paper Electrode Increased mass loading enhances oxidation at low potentials by providing more active sites. xmu.edu.cn

Sensors and Detection Platforms Based on Cobalt-Gluconate Modified Electrodes

Modified electrodes incorporating cobalt-based materials, sometimes synthesized from cobalt gluconate precursors, are utilized in the development of electrochemical sensors for the detection of various analytes.

For instance, a non-enzymatic carbohydrate sensor has been developed using a multiwalled carbon nanotube-modified electrode that incorporates a Co-gluconate complex. orcid.org This indicates the potential for direct application of the complex in sensor fabrication.

More commonly, cobalt oxides derived from precursors are used. Cobalt oxide nanorod-modified glassy carbon electrodes (Co3O4NR-GCE) have been employed for the simultaneous and selective detection of hydroquinone (B1673460) and catechol. mdpi.com These nanorods, with an average size of 16 nm, exhibit high electrocatalytic activity and a large surface area. mdpi.com The modified electrode shows well-defined oxidation peaks for both hydroquinone and catechol at 0.152 V and 0.254 V, respectively, allowing for their simultaneous determination. mdpi.com

Similarly, cobalt oxide nanoparticle-modified glassy carbon electrodes (CoONPs/GCE) have been developed for the rapid sensing of 4-nitrophenol. ksu.edu.sa The unique properties of cobalt oxide, including its band gap and electrical conductivity, contribute to its sensing capabilities. ksu.edu.sa Furthermore, cobalt oxide-modified electrodes decorated with gold nanoparticles have been used for the sensitive detection of dopamine. dergipark.org.tr These sensors can achieve low detection limits, making them suitable for analyzing biological samples. dergipark.org.tr In another application, a disposable sensor based on a screen-printed electrode modified with cobalt nanoparticles has been developed for the on-site and rapid detection of phosphate (B84403) in hydroponic solutions. mdpi.com

Table 3: Performance of Cobalt-Based Electrochemical Sensors

Sensor Platform Analyte(s) Key Performance Metrics
Co3O4 Nanorod-Modified GCE Hydroquinone and Catechol Oxidation peak for Hydroquinone: 0.152 V; Oxidation peak for Catechol: 0.254 V. mdpi.com
CoO Nanoparticle-Modified GCE 4-Nitrophenol Capable of rapid detection of 4-nitrophenol. ksu.edu.sa
Cobalt Oxide/Gold Nanoparticle-Modified GCE Dopamine Linear detection range: 6.00×10⁻⁸ to 7.15×10⁻⁶ M; Detection limit: 2.0×10⁻⁸ M. dergipark.org.tr
Cobalt Nanoparticle-Modified Screen-Printed Electrode Phosphate Sensitivity: 33 mV/decade; Linear range: 10⁻¹–10⁻⁴.⁵⁶ mol/L. mdpi.com

Catalytic Activities Involving Cobaltous Gluconate and Its Derivatives

Heterogeneous Catalysis Using Cobalt Gluconate Precursors

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. Cobaltous gluconate is primarily used as a precursor material, which, through processes like pyrolysis, is transformed into catalytically active materials or supports. This method leverages the compound as both a carbon source and a source for cobalt metal nanoparticles that are crucial for the catalytic process.

A significant application of this compound is in the synthesis of graphitic carbon nanostructures (GCNs). made-in-china.combohrium.com These materials are highly valued as supports for metal catalysts due to their high surface area, conductivity, and stability. A facile, single-step method involves the heat treatment of cobalt(II) gluconate at high temperatures (900-1000 °C) under an inert atmosphere. made-in-china.combohrium.com This process includes the pyrolysis of the organic gluconate into amorphous carbon, the conversion of Co²⁺ ions into metallic cobalt nanoparticles, and finally, the catalytic conversion of the amorphous carbon into graphitic structures by these newly formed cobalt nanoparticles. made-in-china.combohrium.com

These GCNs, which can form structures like nanocapsules and nanopipes, exhibit high crystallinity. made-in-china.com They serve as excellent supports for platinum nanoparticles, leading to electrocatalysts with a large electrochemical surface area (up to 90 m² g⁻¹ Pt) and high activity for methanol (B129727) electrooxidation. made-in-china.com Research has shown that catalysts using these GCNs as supports demonstrate better stability compared to commercial Pt/C catalysts, particularly for the oxygen reduction reaction in fuel cells. Current time information in Bangalore, IN. The use of cobalt gluconate provides a distinct advantage by supplying both the metal catalyst for graphitization and the carbon source in one precursor. researchgate.net

Synthesis and Properties of Graphitic Carbon Nanostructures (GCNs) from Cobalt Gluconate
ParameterDescriptionReference
PrecursorCobalt(II) gluconate made-in-china.combohrium.comresearchgate.net
Synthesis MethodSingle-step heat treatment (pyrolysis) under an inert atmosphere. made-in-china.combohrium.com
Synthesis Temperature900 °C to 1000 °C made-in-china.combohrium.com
Resulting StructuresGraphitic carbon nanostructures (e.g., nanocapsules, nanopipes). made-in-china.com
Key ApplicationSupport for platinum nanoparticle electrocatalysts. made-in-china.comCurrent time information in Bangalore, IN.
Performance MetricHigh electrocatalytical surface area, up to 90 m² g⁻¹ Pt. made-in-china.com
Catalytic ActivityHigh activity towards methanol electrooxidation and enhanced stability for oxygen reduction reaction. made-in-china.comCurrent time information in Bangalore, IN.

Homogeneous Catalysis by Cobalt-Gluconate Complexes

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a solution. While many soluble cobalt complexes are known to be effective homogeneous catalysts for a variety of organic transformations like hydrogenations and hydroformylation, the specific use of cobalt-gluconate complexes in this context is not extensively documented in available research. nih.govwikipedia.org The catalytic activity of homogeneous cobalt complexes is often dependent on the ligand environment, which influences the metal center's reactivity and stability. nih.gov For instance, cobalt complexes with pincer-type or phosphine (B1218219) ligands have shown significant catalytic activity in reactions such as the hydrogenation of esters and nitriles. nih.gov Although this compound is soluble in water, its role appears more established as a precursor for heterogeneous systems rather than as a direct homogeneous catalyst. americanelements.commdpi.com

Role of Cobalt Doping in Tuning Catalytic Performance

Doping, or the intentional introduction of impurities into a material, is a key strategy for modifying the electronic structure and, consequently, the catalytic performance of cobalt-based catalysts. mdpi.com Adding a second metal can create synergistic effects, leading to enhanced activity, selectivity, and stability compared to the monometallic catalyst. nih.gov The presence of a dopant can influence the reduction temperature of cobalt oxides and the dispersion of the active metal particles. mdpi.comspu.edu

A notable example of performance tuning is the doping of cobalt catalysts with tungsten for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, which are important intermediates in pharmaceuticals and agrochemicals. spu.educymitquimica.comacs.org Bimetallic cobalt-tungsten (CoW) nanoparticles embedded in a carbon matrix (CoW@C) have demonstrated superior catalytic performance compared to their monometallic cobalt counterparts (Co@C). spu.educymitquimica.comacs.org

These CoW@C catalysts are prepared via a hydrothermal carbon-coating method followed by pyrolysis. spu.educymitquimica.com The resulting nanoparticles often have a core-shell structure with a metallic cobalt core and a tungsten-enriched shell, which may include Co₇W₆ alloyed structures. spu.educymitquimica.comacs.org The presence of these CoW alloyed species is credited with the enhanced catalytic activity and selectivity. spu.eduacs.org The doping with tungsten influences the reduction profile of the cobalt species and promotes a more efficient interaction between the metals, which likely boosts the surface reaction required for hydrogenation. spu.edu

Performance of CoW@C Catalysts in Quinoline Hydrogenation
CatalystKey Structural FeatureCatalytic PerformanceReference
Co@C (monometallic)Cobalt nanoparticles on carbon support.Lower activity and requires harsher conditions. acs.org
CoW@C (bimetallic)CoW alloyed structures; multishell core-shell nanoparticles.Superior catalytic performance and selectivity under mild conditions (<100 °C, <8 bar H₂). spu.educymitquimica.comacs.org

Bioinspired Catalysis (e.g., Non-Enzymatic Glucose Detection Analogy)

Bioinspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes using synthetic materials. The electrocatalytic oxidation of glucose on the surface of cobalt-based materials serves as a strong analogy for such processes. This is particularly relevant in the development of non-enzymatic glucose sensors, which rely on the direct catalytic oxidation of glucose. nih.gov

Cobalt oxides (e.g., Co₃O₄), which can be derived from precursors like this compound, are effective for this purpose. nih.gov The catalytic mechanism involves the redox couple of cobalt ions (Co²⁺/Co³⁺ or Co³⁺/Co⁴⁺). mdpi.comnih.gov In an alkaline solution, the cobalt oxide surface catalyzes the oxidation of glucose to products like gluconolactone (B72293) and subsequently gluconate. americanelements.com This process generates an electrical signal proportional to the glucose concentration. The effectiveness of these materials is attributed to their excellent catalytic activity, controllable morphology, and large specific surface areas which provide abundant active sites for the reaction. nih.gov This application demonstrates a fundamental catalytic principle where a cobalt-based material facilitates a specific oxidation reaction, mirroring the function of enzymes like glucose oxidase but in a non-biological system.

Applications in Advanced Materials Science

Fabrication of Graphitic Carbon Nanomaterials

A significant application of cobaltous gluconate is in the synthesis of graphitic carbon nanostructures (GCNs). Researchers have developed a straightforward, single-step method for producing these materials through the heat treatment of cobalt(II) gluconate under an inert atmosphere. mdpi.comekb.egresearchgate.net

The process involves the pyrolysis of the organic gluconate salt, which transforms it into amorphous carbon. Simultaneously, the Co(II) ions are converted first to cobalt oxide (CoO) and then reduced by the surrounding carbon to form metallic cobalt nanoparticles. mdpi.comekb.eg These in-situ formed nanoparticles act as catalysts, facilitating the conversion of the amorphous carbon into highly structured graphitic forms. mdpi.com The synthesis is typically carried out at high temperatures, as detailed in the table below.

ParameterDescriptionSource
Precursor Cobalt(II) gluconate mdpi.comresearchgate.net
Process Solid-phase pyrolysis under inert atmosphere mdpi.comekb.eg
Temperature 900°C to 1000°C mdpi.comekb.egresearchgate.net
Mechanism 1. Pyrolysis of gluconate to amorphous carbon.2. Formation of CoO, then reduction to metallic Co nanoparticles.3. Catalytic graphitization of amorphous carbon by Co nanoparticles. mdpi.comekb.eg
Post-treatment Oxidative treatment (e.g., with KMnO4) to remove amorphous carbon and metal particles. mdpi.comekb.eg

The GCNs produced from the pyrolysis of this compound predominantly take the form of carbon nanocapsules and nanopipes. mdpi.comekb.eg These structures are characterized by their high degree of crystallinity, a fact confirmed through various analytical techniques including Transmission Electron Microscopy (TEM), Selected Area Electron Diffraction (SAED), X-ray Diffraction (XRD), and Raman analysis. mdpi.comekb.eg

These highly crystalline nanostructures have proven to be effective supports for metallic nanoparticles used in catalysis. For instance, they have been successfully used as supports for platinum nanoparticles. mdpi.com The resulting electrocatalysts demonstrate a high dispersion of platinum, with mean particle sizes between 2.5 and 3.2 nm, and exhibit a large electrocatalytical surface area of up to 90 m² per gram of platinum. mdpi.comekb.eg These catalysts show high activity for methanol (B129727) electrooxidation, highlighting the practical utility of the carbon nanomaterials derived from cobalt gluconate. mdpi.com

Development of Functional Coatings

This compound is also a key component in the electrodeposition of advanced functional coatings, lending unique properties to the resulting surfaces.

Cobalt-gluconate baths are utilized in the electrodeposition of cobalt-silicon carbide (Co-nSiC) nanocomposite coatings. researchgate.netuwe.ac.uk These coatings are fabricated using techniques such as pulse reverse plating (PRP), which allows for the co-deposition of silicon carbide nanoparticles within a metallic cobalt matrix. researchgate.net The gluconate in the plating bath acts as a complexing agent, influencing the deposition process.

Research has shown that the inclusion of an anionic surfactant in the cobalt-gluconate bath can significantly enhance the incorporation of SiC nanoparticles into the coating when combined with the PRP technique. researchgate.net The parameters of the plating process, such as the duration of the cathodic cycle, have a direct impact on the final particle content of the nanocomposite coating.

Plating TechniqueBath ComponentAdditiveKey FindingSource
Pulse Reverse Plating (PRP)Cobalt-gluconateAnionic SurfactantIncreased SiC nanoparticle content in the cobalt matrix compared to Direct Current (DC) plating. researchgate.net
Pulse Reverse Plating (PRP)Cobalt-gluconateAnionic SurfactantShorter cathodic cycle times (30s vs. 240s) resulted in higher SiC content in the coating. researchgate.net

Cobalt Oxide Nanomaterials for Energy Applications

The thermal decomposition of this compound is a viable route to producing cobalt oxide (Co₃O₄) nanomaterials, which are of significant interest for energy applications. mdpi.compreprints.org These materials can be applied as selective coatings for high-temperature solar collectors, where they offer superior performance compared to traditional black chrome coatings. preprints.org The synthesis process allows for the creation of Co₃O₄ nanoparticles that can be embedded into materials like silicone rubber to create solar selective absorbers. ekb.eg These composites exhibit high solar absorbance (around 91%) and low thermal emittance (around 8.7%), making them efficient for solar thermal applications. ekb.eg

Cobalt oxide nanomaterials derived from cobalt-containing precursors like cobalt gluconate complexes are effective in photoelectrochemical (PEC) water-splitting. mdpi.compreprints.orgmdpi.com The Co₃O₄ phase, in particular, demonstrates the best photocatalytic properties for this reaction. mdpi.comresearchgate.net

The effectiveness of Co₃O₄ stems from its suitable optical band gap (~2.0 eV), which allows for the absorption of visible light. mdpi.com When used as a photoanode, Co₃O₄ can generate significant photocurrent densities. For example, Co₃O₄ produced by annealing a cobalt compound at 450°C yielded a photocurrent density of 1.15 mA cm⁻², which is substantially higher than previously reported values under similar conditions. researchgate.net This material also demonstrates a high and stable rate of hydrogen evolution, a key metric for water-splitting efficiency. researchgate.net

NanomaterialApplicationKey Performance MetricSource
Co₃O₄ Photoelectrochemical (PEC) Water-SplittingPhotocurrent density of 1.15 mA cm⁻² at -0.4 V vs. Ag/AgCl. researchgate.net
Co₃O₄ Photocatalytic Water-SplittingHydrogen evolution rate of ~272.6 μmol h⁻¹ g⁻¹. researchgate.net
Co₃O₄ Solar Selective AbsorberSolar Absorbance: ~91%Thermal Emittance: ~8.7% ekb.eg

Electrochemical Device Components (e.g., Supercapacitors)

This compound has emerged as a valuable precursor material in the fabrication of advanced electrode materials for electrochemical energy storage devices, particularly supercapacitors. Its utility lies in its ability to be transformed through processes like pyrolysis and hydrothermal treatment into nanostructured cobalt oxides and carbon composites, which are highly effective for charge storage.

One notable application involves the synthesis of cobalt monoxide (CoO)-doped graphitic porous carbon microspheres (Co-GPCMs). nih.govproquest.com In this method, a mixture containing this compound, α-cyclodextrin, and a block copolymer is treated hydrothermally and then pyrolyzed in an inert atmosphere. nih.gov The resulting material features CoO nanodots embedded within a porous, graphitic carbon matrix. nih.gov This composite structure synergistically combines the electric double-layer capacitance (EDLC) from the porous carbon and the pseudocapacitance from the cobalt monoxide. nih.govresearchgate.net This combination allows for a higher operating voltage and significantly enhances the energy density of the supercapacitor. nih.gov The pyrolysis of cobalt gluconate, along with other metal gluconates, is a recognized method for producing metal oxide-containing materials for supercapacitor electrodes. mdpi.com

The electrochemical performance of these Co-GPCMs has been systematically evaluated. When used as a working electrode in a 6 M KOH aqueous electrolyte, the material exhibits both EDLC and pseudocapacitive behaviors. researchgate.net This dual-capacitance mechanism results in a wide operating voltage of 1.6 V, which is a notable improvement over many traditional carbon-based materials. researchgate.net

Another approach involves the direct electrodeposition of cobalt oxides onto various electrode substrates from an alkaline aqueous solution containing cobalt-gluconate complexes. mdpi.comresearchgate.net This technique allows for the formation of cobalt oxide films, such as Co3O4, on substrates like glassy carbon, gold, and platinum. mdpi.comresearchgate.net The process can be controlled by adjusting the potential, leading to the formation of nanostructured films with desirable electrochemical properties for supercapacitor applications. mdpi.com The rate of this electrodeposition has been found to be dependent on the substrate material, with gold showing the highest rate. researchgate.net

Table 1: Electrochemical Performance of this compound-Derived Supercapacitor Electrode Material

ParameterValueConditionsSource
MaterialCobalt Monoxide-Doped Graphitic Porous Carbon Microspheres (Co-GPCMs)Synthesized from cobalt gluconate precursor nih.gov
Operating Voltage1.6 VIn 6 M KOH aqueous electrolyte researchgate.net
Specific Capacitance191 F g⁻¹At a current density of 0.1 A g⁻¹ researchgate.net
Capacitance ContributionElectric Double-Layer Capacitance & PseudocapacitanceCombined mechanism nih.govresearchgate.net

Magnetic Materials Synthesis Using this compound Precursors

This compound serves as an effective precursor in the synthesis of advanced magnetic materials, particularly spinel ferrites and metallic alloy films. The "gluconate precursor route" is a soft chemistry method employed for its ability to yield crystalline, nanostructured magnetic materials with controlled properties. researchgate.net

This method has been successfully used to synthesize chromium-substituted cobalt ferrites (CoFe₂₋ₓCrₓO₄). researchgate.net In this process, the gluconate precursors are first prepared and characterized before being thermally treated to form the final spinel oxide powders. researchgate.net Research has shown that the properties of the resulting magnetic nanoparticles can be tuned by adjusting the composition. For instance, increasing the chromium content in cobalt ferrite (B1171679) nanoparticles synthesized via the gluconate route leads to a decrease in the mean crystalline domain size, from 23.8 nm down to 17.8 nm. researchgate.net

The gluconate ligand also plays a crucial role in the electrodeposition of magnetic thin films. Solutions containing sodium gluconate have been used to produce cobalt-silver (Co-Ag) granular films that exhibit giant magnetoresistance (GMR), a property valuable for magnetic sensors and data storage read-heads. ub.edu The gluconate in the electrolyte influences the deposition potential of the cobalt. ub.edu The magnetic properties of these electrodeposited films, such as coercivity, are dependent on the structure and the presence of phases like CoAg₃, which can be controlled through the deposition parameters. ub.edu

While research on iron gluconate has shown its utility in creating magnetic polymer composites, the principles can be extended to this compound. mdpi.com The synthesis of a polyaniline-iron gluconate composite resulted in a material exhibiting mixed magnetic characteristics, demonstrating that metal gluconates can be integrated into polymer matrices to develop novel functional magnetic materials. mdpi.com

Table 2: Properties of Magnetic Materials Synthesized with Gluconate Precursors

MaterialSynthesis MethodKey FindingSource
Chromium-substituted cobalt ferrites (CoFe₂₋ₓCrₓO₄)Gluconate precursor routeMean crystalline domain size decreased from 23.8 to 17.8 nm with increasing chromium substitution. researchgate.net
Cobalt-Silver (Co-Ag) Granular FilmsElectrodeposition from gluconate-containing solutionFilms exhibit giant magnetoresistance (GMR). Gluconate concentration affects cobalt deposition potential. ub.edu

Environmental Chemistry and Fate of Cobaltous Gluconate

Interactions in Aqueous Systems (e.g., Water Treatment Applications)

Cobaltous gluconate is recognized for its solubility in non-aqueous solutions, a characteristic that makes it suitable for applications such as water treatment. americanelements.comshreejipharmainternational.com In aqueous systems, the gluconate component, a sugar carboxylate, is a highly effective complexing agent, especially under alkaline to hyperalkaline pH conditions. mpg.de This is due to the deprotonation of its alcoholic hydroxyl (OH) groups, which facilitates the formation of stable chelate complexes with a variety of metal cations. mpg.de The presence of alcoholic OH groups adjacent to the carboxylate group allows for the formation of stable five-membered chelate rings, enhancing the stability of these complexes compared to other monocarboxylic acids. mpg.de

The interaction of cobalt ions with other species in aqueous solutions is also a key aspect of its environmental chemistry. For instance, cobalt oxides can be electrodeposited from alkaline aqueous solutions containing gluconate ions, which act as a ligand. mdpi.com This process is relevant to the synthesis of materials with applications in water-splitting technologies. mdpi.com Furthermore, the diffusion of cobalt ions in aqueous media can be influenced by the presence of other compounds. Studies on the diffusion of cobalt (II) chloride in solutions containing chlorhexidine (B1668724) digluconate (CHDG) have shown that the tracer diffusion coefficients of cobalt decrease as the pH of the solution decreases. nih.gov

In the context of industrial applications, gluconate is utilized in the galvanic deposition of nickel-cobalt (B8461503) onto aluminum and in surface plating baths for nickel, tin, and zinc. mpg.de It also serves as a cleaning agent to remove rust and calcareous deposits from metal surfaces. mpg.de

Impact on Radionuclide Mobility and Solubility

The presence of gluconic acid, the conjugate acid of the gluconate ion, can significantly impact the behavior of radionuclides in the environment. researchgate.net This is of particular concern in the management of radioactive waste, where organic complexants can affect the sorption of radionuclides, potentially increasing their mobility. core.ac.uk

Research has shown that gluconic acid can increase the solubility of various metals, including those analogous to radionuclides, particularly in the pH range of 9 to 13.5. researchgate.net This suggests a potential for gluconic acid to influence the behavior of radionuclides in environments such as geological repositories for radioactive waste, which often utilize cementitious backfills that create high pH conditions. researchgate.netcore.ac.uk

Studies investigating the complexation of metals with gluconic acid have determined stability constants for complexes with several metal ions, including cadmium, cerium, europium, holmium, and nickel, which are often used as surrogates for radionuclides in research. researchgate.netcore.ac.uk The formation of soluble complexes between gluconate and these metals can lead to an increase in their concentration in the aqueous phase, thereby enhancing their mobility. core.ac.uk For instance, speciation calculations predict that the solubility of cadmium, cobalt, europium, holmium, and nickel will increase in the presence of gluconic acid at high pH. researchgate.net The effect is less pronounced for other radionuclides like U(VI). researchgate.net

The stoichiometry of these metal-gluconate complexes has also been investigated. At a neutral pH of 7, complexes are typically of the form M1Gl1 (one metal ion to one gluconate ion). core.ac.uk However, at a higher pH of 13.3, more complex species can form, such as Ce2Gl(OH)4. core.ac.uk For cobalt, conductometric titrations and spectrophotometric methods have indicated the formation of complexes with varying Co:Gl ratios depending on the pH, including a 1:1 complex when two hydroxide (B78521) ions are present for every cobalt ion. researchgate.netcore.ac.uk

The table below summarizes the stability constants (log β) for various metal-gluconate complexes, which are crucial for predicting the speciation and mobility of radionuclides in the presence of gluconate.

Metal IonpHComplex Stoichiometry (M:Gl)log β
Ce71:12.5 ± 0.8
Ce13.32:143.9 ± 0.6
Ho-2:149.8 ± 0.4
Fe(III)-1:124 to 38
Eu-1:124 to 38
U(VI)--19.9 ± 2

Data sourced from studies on metal-gluconic acid complexes. researchgate.netcore.ac.uk

Analytical Methodologies for Environmental Monitoring of Cobalt

Effective environmental monitoring of cobalt requires sensitive and reliable analytical methods to determine its concentration in various matrices, particularly in wastewaters.

Spectrophotometric Determination in Wastewaters

Spectrophotometry offers a simple, rapid, and sensitive approach for the determination of cobalt in aqueous samples. jmest.orgresearchgate.net These methods are typically based on the formation of a colored complex between cobalt(II) ions and a specific chromogenic reagent, which can then be quantified by measuring its absorbance at a specific wavelength.

Several reagents have been developed for the spectrophotometric determination of cobalt. One such method utilizes 5-(4-hydroxy-3,5-dimethylbenzylidene)thiazolidine-2,4-dione (HDBT), which forms a complex with Co(II) in a pH range of 5.7-6.9, with a maximum absorbance at 517 nm. jmest.org This method has been successfully applied to determine cobalt in wastewater and bottom sediments. jmest.org Another widely used reagent is 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), which reacts with Co(II) in the presence of a buffer at pH 6 to form a highly colored species with a maximum absorbance at 525 nm. researchgate.net This method has also been adapted for flow injection analysis, providing a semi-automated approach. researchgate.net

The table below provides a comparison of different spectrophotometric methods for cobalt determination.

ReagentpHλmax (nm)Linear Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
5-(4-hydroxy-3,5-dimethylbenzylidene)thiazolidine-2,4-dione (HDBT)5.7-6.95170.5-10-
1-(2-pyridylazo)2-naphthol (PAN)65250.1-2.53.77 x 10⁴
N,N′-Bis(2-aminobenzoyl)ethylenediamine (Baben)9.24702-201.102 × 10⁴
Nicotinohydroxamic acid (NHA)9.2610-7.038 x 10⁴
2-(2-quinolinylazo)-5-diethylaminobenzoic acid (QADEAB)4.06300.01-0.321.4 x 10⁵
5-Br-PADAP3.45850-12 (in 25 mL)9.27 x 10⁴

Data compiled from various studies on spectrophotometric determination of cobalt. jmest.orgresearchgate.netresearchgate.net

The successful application of these methods often requires a sample preparation step, especially for complex matrices like wastewater. This may involve evaporation to concentrate the sample and acid digestion to dissolve any precipitates before analysis. jmest.org The presence of interfering ions is a critical consideration, and the selectivity of the method for cobalt is a key performance characteristic. researchgate.netsapub.org

Chromatographic Detection of Gluconate in Complex Environmental Matrices

The determination of gluconate in complex environmental samples, such as those found in nuclear waste management or industrial effluents, often employs chromatographic techniques for separation and detection. researchgate.net

Two-dimensional ion chromatography (2D-IC) has emerged as a powerful tool for analyzing complex samples containing gluconate and various inorganic anions. researchgate.net This technique enhances separation efficiency and detection accuracy. In one application, the first dimension utilized an anion analysis column for the separation of common inorganic ions, while the second dimension employed different guard columns for the enrichment and subsequent detection of gluconate using a pulsed amperometric detector. researchgate.net This method demonstrated good linearity for gluconate in the range of 0.0856–4.2825 mg/L, with a detection limit of 24.24 µg/L. researchgate.net

High-performance liquid chromatography (HPLC) is another key technique for gluconate analysis. However, in highly complex matrices like radioactive effluents, direct detection via methods like pulsed amperometry can be insufficiently selective. researchgate.net To overcome this, an analytical method combining a desalting step with quantification by liquid chromatography coupled to mass spectrometry (LC-MS) has been developed. researchgate.net This approach provides the necessary selectivity and sensitivity, with a reported limit of quantification of 2.6 × 10⁻⁵ mol L⁻¹. researchgate.net

The separation of gluconate from other organic acids in environmental and food samples can be achieved using high-pressure ion chromatography (HPIC) systems with anion-exchange columns. lcms.cz For instance, a Dionex IonPac AS11-HC-4µm column can separate weakly retained anions like gluconate at low eluent concentrations. lcms.cz However, co-elution with other ions such as fluoride (B91410) can occur, sometimes necessitating the use of alternative columns or the addition of organic solvents like methanol (B129727) to the eluent to improve resolution. lcms.cz Ion-exclusion chromatography is another approach for analyzing organic acids, but the strong retention of some acids and potential for lactone formation by gluconic acid under certain conditions must be considered. oup.com

The table below summarizes key parameters for the chromatographic detection of gluconate.

Chromatographic TechniqueColumn(s)DetectorLinear Range (mg/L)Limit of Detection (µg/L)
Two-Dimensional Ion ChromatographyIonpac AG18/AS18 & CarboPac PA1/PA20Pulsed Amperometric Detector0.0856 - 4.282524.24
High-Pressure Ion ChromatographyDionex IonPac AS11-HC-4µmSuppressed Conductivity--
Liquid Chromatography-Mass Spectrometry-ESI-MS-2.6 x 10⁻⁵ mol L⁻¹

Data compiled from studies on the chromatographic detection of gluconate. researchgate.netresearchgate.netlcms.cz

Biochemical Roles and Interactions of Cobaltous Gluconate in Non Human Biological Systems

Cobalt is a transition metal that plays a significant, though varied, role in the biological systems of animals and plants. While its essentiality is well-established in certain contexts, such as ruminant nutrition, its function in plants is more defined as beneficial, particularly under stress conditions. The organic salt, cobaltous gluconate, serves as a bioavailable source of cobalt for these applications.

Analytical Methodologies for Cobaltous Gluconate and Cobalt Ions

Spectrophotometric Detection Methods

Spectrophotometry is a widely used analytical technique for the determination of cobalt ions. This method is based on the principle that cobalt ions, either directly or after forming a colored complex with a specific reagent, absorb light at a characteristic wavelength. The amount of light absorbed is proportional to the concentration of the cobalt complex in the solution, allowing for quantitative analysis. Various spectrophotometric methods have been developed, each with its own specific reagents and procedures, to enhance selectivity and sensitivity for cobalt detection.

Kinetic-catalytic spectrophotometry offers a highly sensitive method for the determination of trace amounts of cobalt. This technique is based on the catalytic effect of Co(II) on the rate of a chemical reaction. The reaction rate, which is monitored spectrophotometrically, is proportional to the concentration of the cobalt catalyst.

One such method involves the oxidation of hydroxybenzoic acid by hydrogen peroxide (H₂O₂) in a basic medium. nih.gov In this reaction, cobalt ions act as a catalyst, and the formation of the colored oxidation product is monitored at a specific wavelength, typically around 482 nm. nih.gov The rate of the reaction is directly proportional to the concentration of cobalt, allowing for its quantification. nih.gov

This method can be automated using a multisyringe flow injection analysis (MSFIA) system, which allows for precise and rapid measurements. nih.gov The automation of the process enhances reproducibility and sample throughput. nih.gov Under optimized conditions, including reagent concentrations, pH, flow rate, and reaction time, this method can achieve a low detection limit and high sample throughput. nih.gov

Table 1: Performance Characteristics of a Kinetic-Catalytic Spectrophotometric Method for Cobalt Determination nih.gov

Parameter Value
Linear Range 0.02–10.00 µg L⁻¹
Limit of Detection 0.02 µg L⁻¹
Injection Throughput 68 h⁻¹

This method has been successfully applied to the determination of cobalt in water samples and pharmaceutical formulations, with satisfactory recovery rates demonstrating its accuracy. nih.gov

UV-Vis spectrophotometry is a common and straightforward method for determining the concentration of cobalt(II) ions in a solution. This technique relies on the formation of stable, colored complexes of Co(II) with specific ligands, which exhibit strong absorbance in the visible region of the electromagnetic spectrum.

A classic example is the formation of the blue tetrathiocyanatocobaltate(II) complex, [Co(SCN)₄]²⁻. ntu.edu.tw This complex is formed by the reaction of cobalt(II) ions with an excess of thiocyanate (B1210189) ions (SCN⁻) in an aqueous solution. ntu.edu.tw The resulting blue solution has a strong absorbance at approximately 620 nm. ntu.edu.tw To prevent the dissociation of the complex, which can occur upon dilution with water, a water-miscible organic solvent with a lower dielectric constant, such as acetone (B3395972), is often added to the solution. ntu.edu.tw The absorbance of the [Co(SCN)₄]²⁻ complex follows Beer's law over a certain concentration range, allowing for the quantitative determination of cobalt(II) by measuring the absorbance at its maximum wavelength. ntu.edu.tw

Another well-known reagent for the spectrophotometric determination of cobalt is dithizone (B143531) (DTZ). Cobalt(II) reacts with dithizone to form a colored complex that can be extracted into an organic solvent and measured spectrophotometrically. The specific wavelength of maximum absorbance and the optimal conditions for complex formation and extraction depend on the solvent system and pH.

The formation of various other cobalt(II) complexes with chromogenic reagents is also utilized for spectrophotometric analysis. For instance, cobalt(II) can form a complex with 2-(5-carboxy-1,3,4-triazolylazo)-5-diethylamino aniline, which can be used for its determination. Similarly, 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone forms a complex with Co(II) that has a maximum absorbance at 425 nm and obeys Beer's law in the concentration range of 0.118–3.534 μg mL⁻¹, with a molar absorptivity of 2.3 × 10⁴ L mol⁻¹ cm⁻¹. nih.gov

Table 2: Examples of Cobalt(II) Complexes for UV-Vis Spectrophotometric Analysis

Complex λmax (nm) Molar Absorptivity (L mol⁻¹ cm⁻¹)
[Co(SCN)₄]²⁻ 620 ntu.edu.tw -

The choice of complexing agent and analytical conditions is crucial for achieving the desired sensitivity and selectivity for cobalt determination.

Fluorescence and Colorimetric Sensor Development

Fluorescence and colorimetric sensors are powerful tools for the detection of cobalt ions, offering high sensitivity, selectivity, and often the possibility of visual detection. rsc.orgnih.gov These sensors are typically organic molecules, known as chemosensors, that are designed to exhibit a change in their optical properties, such as color or fluorescence intensity, upon binding with a specific metal ion. rsc.orgnih.gov

The design of a chemosensor for cobalt involves the integration of a recognition unit (receptor) that selectively binds to cobalt ions and a signaling unit (fluorophore or chromophore) that produces a measurable optical response. mdpi.com The selectivity of a chemosensor is a critical parameter, as it determines its ability to detect the target ion in the presence of other potentially interfering ions. mdpi.com

A variety of molecular frameworks have been employed in the design of cobalt chemosensors, including those based on 1,8-naphthalimide (B145957), rhodamine, and Schiff bases. nih.govmdpi.com For example, a chemosensor based on 1,8-naphthalimide appended with a thiourea (B124793) unit has been shown to be highly selective for Co²⁺ over a wide range of other metal ions. mdpi.com The binding of Co²⁺ to the thiourea receptor modulates the electronic properties of the naphthalimide fluorophore, leading to a "turn-on" fluorescence response. mdpi.com

Selectivity is often achieved through the specific coordination chemistry between the receptor and the metal ion. The size, charge, and preferred coordination geometry of the cobalt ion play a crucial role in the recognition process. For instance, a tripodal amide ligand has been synthesized to create a colorimetric chemosensor with high selectivity for cobalt(II) ions. scilit.com

In some cases, the sensing mechanism involves a change in the aggregation state of the sensor molecule. For instance, aggregation-induced enhanced emission (AIEE) has been utilized in the design of a nanoparticle-based chemosensor for cobalt. rsc.org

Table 3: Examples of Chemosensor Designs for Cobalt Detection

Chemosensor Type Signaling Mechanism Key Features
1,8-Naphthalimide-Thiourea Turn-on fluorescence mdpi.com High selectivity for Co²⁺ mdpi.com
Rhodamine-based Spirolactam ring-opening nih.gov Colorimetric and fluorescent response nih.gov
Schiff Base Intramolecular Charge Transfer (ICT) Can be designed for high sensitivity nih.gov

The development of highly selective chemosensors is an active area of research, with a focus on creating probes that can function in complex matrices, such as environmental and biological samples.

The detection limit is a key performance characteristic of a chemosensor, representing the lowest concentration of the analyte that can be reliably detected. mdpi.com Researchers strive to develop chemosensors with very low detection limits to enable the analysis of trace amounts of cobalt. For instance, a 1,8-naphthalimide-based fluorescent chemosensor for Co²⁺ has been reported to have a detection limit of 0.26 µM. mdpi.com Another example is a dual-modality sensing probe based on silver nanoparticles and rhodamine 6G derivatives, which exhibited a detection limit of 0.05 µM for fluorescent detection and 0.04 µM for colorimetric detection of Co²⁺. nih.gov

Reversibility is another important aspect of chemosensor development, particularly for applications requiring continuous monitoring. A reversible sensor can be regenerated and reused after the detection event. The reversibility of a chemosensor is often tested by adding a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), which removes the metal ion from the sensor's binding site, restoring its original optical properties. nih.gov For example, the fluorescence reversibility of a pyrene (B120774) derivative-based sensor for Co²⁺ was confirmed with EDTA, showing 90% recovery in the first three cycles. nih.gov

Table 4: Detection Limits of Various Chemosensors for Cobalt

Chemosensor Detection Method Detection Limit (µM)
1,8-Naphthalimide-Thiourea mdpi.com Fluorescence 0.26
Silver Nanoparticle-Rhodamine 6G nih.gov Fluorescence 0.05
Silver Nanoparticle-Rhodamine 6G nih.gov Colorimetric 0.04
Pyrene Derivative nih.gov Fluorescence -

The development of chemosensors with low detection limits and good reversibility is crucial for their practical application in various fields.

Chromatographic Techniques for Gluconate and Metal-Gluconate Complexes

Chromatographic techniques are powerful analytical methods for the separation, identification, and quantification of components in a mixture. High-performance liquid chromatography (HPLC) is a particularly versatile technique that has been widely applied to the analysis of gluconate and its metal complexes.

For the analysis of gluconate, various HPLC methods have been developed. helixchrom.com These methods often employ different types of chromatographic columns and detection techniques depending on the specific requirements of the analysis. For instance, a hydrogen ion chromatography column can be used with a differential refractive index detector for the analysis of calcium gluconate and its related substances. google.com Another approach involves the use of a C18 column with an aqueous solution containing an ion-pair reagent as the mobile phase and a UV detector. google.com

The analysis of gluconate in complex matrices, such as nuclear waste, can be challenging due to the presence of interfering substances. researchgate.net In such cases, liquid chromatography coupled with mass spectrometry (LC-MS) can provide the necessary selectivity and sensitivity for accurate quantification. researchgate.net Ion-pair chromatography using a C8 column has also been successfully employed for the separation of gluconic acid.

The analysis of metal-gluconate complexes is important for understanding the speciation and bioavailability of metals in various systems. Chromatographic methods can be used to separate different metal-gluconate species, which can then be detected and quantified. For example, a study on the synthesis of iron(II) gluconate utilized HPLC to analyze the product. researchgate.net Furthermore, the stability constants of metal-gluconate complexes, including those of cobalt, have been studied, which is essential for predicting their behavior in solution. researchgate.net

Table 5: Chromatographic Methods for the Analysis of Gluconate

Chromatographic Technique Column Type Detector Application
HPLC google.com Hydrogen Ion Chromatography Differential Refractive Index Analysis of calcium gluconate
HPLC google.com C18 with ion-pair reagent UV Detection of related substances in calcium gluconate
LC-MS researchgate.net - Mass Spectrometry Quantification of gluconate in nuclear waste

These chromatographic techniques provide valuable tools for the detailed analysis of gluconate and its interactions with metal ions like cobalt.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., Pulsed Amperometric Detection, Electrospray Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of cobaltous gluconate and its constituent ions. The versatility of HPLC is enhanced by the use of various detectors that offer different levels of selectivity and sensitivity. For the analysis of the gluconate anion, particularly in complex matrices, specific detectors are essential as gluconate lacks a suitable chromophore for standard UV detection. phytosafe.comgoogle.com

Pulsed Amperometric Detection (PAD) is a highly sensitive and selective detection method well-suited for electroactive compounds like carbohydrates and polyalcohols, including the gluconate anion. palmsens.comantecscientific.com In PAD, a sequence of potential pulses is applied to a working electrode (typically gold), which facilitates the detection of analytes that can be oxidized at a high pH. antecscientific.com This technique involves a three-step potential waveform: an initial potential for detection, followed by oxidative and reductive cleaning potentials to regenerate the electrode surface. antecscientific.com This cleaning cycle prevents the fouling of the electrode, which can occur with compounds like gluconate, ensuring stable and reproducible measurements. antecscientific.com High-Performance Anion-Exchange Chromatography (HPAEC) coupled with PAD is a common method for the analysis of carbohydrates, as the high pH conditions required for anion exchange also facilitate the oxidation of these compounds for detection. phytosafe.com

Electrospray Mass Spectrometry (ESI-MS) provides a robust and reliable method for both qualitative and quantitative analysis of compounds like gluconate. researchgate.net When coupled with HPLC, ESI-MS allows for the separation of analytes followed by their mass analysis, offering high specificity. For gluconate, ESI-MS in negative ion mode can detect the pseudomolecular ion. researchgate.net This technique is particularly valuable for complex samples where chromatographic separation alone may be insufficient to resolve all components. researchgate.net Native electrospray metabolomics approaches can be adapted to identify metal-binding compounds, making it a potentially powerful tool for studying the interactions between cobalt and gluconate. nih.gov Research has demonstrated the development of analytical methods based on a desalting step followed by quantification with liquid chromatography coupled to mass spectrometry for gluconate in complex matrices. researchgate.net

A comparison of research findings for the analysis of gluconate using HPLC with different detectors is presented below.

TechniquePrincipleApplication for GluconateKey Findings/Advantages
HPLC-PADSeparation via anion exchange followed by electrochemical detection using a pulsed potential waveform. antecscientific.comQuantification of gluconate in various samples, especially those requiring high sensitivity. phytosafe.comHigh sensitivity and selectivity for electroactive compounds; prevents electrode fouling. palmsens.comantecscientific.com
HPLC-ESI-MSSeparation based on chromatography followed by mass analysis of ionized molecules. researchgate.netQualitative and quantitative analysis of gluconate and its chelates in complex matrices. researchgate.netHigh specificity; allows for structural elucidation and can be used to study metal-ligand interactions. researchgate.netnih.gov

Voltammetric and Potentiometric Methods

Electrochemical methods such as voltammetry and potentiometry are well-established for the determination of cobalt ions in various samples. These techniques are based on measuring the current or potential of an electrochemical cell, respectively.

Voltammetric methods , such as differential pulse voltammetry and cyclic voltammetry, are employed for the determination of trace amounts of cobalt. researchgate.netacs.org These methods involve applying a varying potential to an electrode and measuring the resulting current. For instance, a differential pulse adsorptive voltammetric method has been proposed for cobalt determination with a very low detection limit of 1.2x10⁻¹⁰ M after a 100-second preconcentration step. tandfonline.com This method utilizes the adsorption of a Co(II)-nioxime complex and a catalytic effect to enhance the voltammetric response. tandfonline.com Cyclic voltammetry has also been successfully used to determine trace levels of cobalt in solutions, with the ability to measure concentrations in the parts-per-million range. researchgate.netpiscience.org The results from cyclic voltammetry have shown good correlation with those obtained from atomic absorption spectroscopy (AAS). researchgate.netpiscience.org

Potentiometric methods involve measuring the potential difference between two electrodes in a solution to determine the concentration of an analyte. Potentiometric titration is a common application where the potential is monitored as a titrant is added. This technique has been used for the determination of Co(II) in the presence of Co(III). nih.gov One method describes the oxidation of Co(II) with a known excess of an oxidizing agent, followed by back-titration of the excess oxidant. nih.gov The endpoint is determined by the largest potential jump. nih.gov The use of complexing agents, such as glycine (B1666218) or ammonia, can enhance the sharpness of the titration endpoint by forming stable complexes with cobalt ions, thereby altering the redox potential of the Co(III)/Co(II) system. ijstr.orgijariit.com For example, in the presence of glycine, the quantitative oxidation of cobalt(II) by potassium hexacyanoferrate(III) can be achieved and monitored potentiometrically. ijstr.org

Key parameters and findings from various electrochemical studies for cobalt determination are summarized in the table below.

MethodPrincipleReagents/ConditionsReported Detection Limit/Range
Differential Pulse Adsorptive VoltammetryAdsorptive preconcentration of a Co(II)-nioxime complex followed by voltammetric reduction. tandfonline.comAmmonia buffer, nioxime, nitrite. tandfonline.com1.2x10⁻¹⁰ M. tandfonline.com
Cyclic VoltammetryMeasurement of current response to a triangular potential waveform. researchgate.netVoltage range: -1.00 V to 0.75 V, Scan rate: 250 mV/s, pH 7. researchgate.netLimit of detection: 274.99 ppm. researchgate.net
Potentiometric TitrationOxidation of Co(II) and back-titration of excess oxidant. nih.govOxidant: Na₂CrO₄, Titrant: (NH₄)₂Fe(SO₄)₂. nih.gov50-300 μmol Co(II). nih.gov
Potentiometric Titration with Complexing AgentRedox titration in the presence of a complexing agent to enhance endpoint detection. ijstr.orgTitrant: Potassium hexacyanoferrate(III), Complexing agent: Glycine, pH 9.0. ijstr.org0.26-65.25 mg of cobalt. ijstr.org

Atomic Spectrometry Techniques (e.g., AAS, ICP-OES) in Analytical Context

Atomic spectrometry techniques are fundamental for the elemental analysis of cobalt, providing high sensitivity and specificity for the quantification of the total cobalt content in a sample.

Atomic Absorption Spectrometry (AAS) is a widely used, robust, and cost-effective method for determining the concentration of specific elements in a sample. ste-mart.com In AAS, a sample is atomized, and the absorption of light by the free atoms at a characteristic wavelength is measured. For cobalt analysis, direct aspiration into an air-acetylene flame is a common method. nemi.gov This technique can be applied to water samples with cobalt concentrations of at least 50 µg/L. nemi.gov For lower concentrations, a chelation-extraction procedure can be employed. nemi.gov Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS) offers significantly lower detection limits, making it suitable for trace analysis of cobalt in various matrices, including biological samples. nemi.govresearchgate.net The GF-AAS method is applicable in the range of 1 to 25 µg/L for a 20-µL sample. nemi.gov

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful technique for elemental analysis. spectro.com In ICP-OES, the sample is introduced into an argon plasma, which excites the atoms of the elements present. The excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element. rsc.org ICP-OES is known for its high sensitivity, wide linear dynamic range, and ability to perform multi-element analysis simultaneously. spectro.comrsc.org It has been successfully used to determine the cobalt content in various materials, including high-purity cobalt and nutritional supplements. spectro.comnih.gov For instance, a method for determining cobalt species in nutritional supplements using ICP-OES reported a detection limit of 1.9 ng Co mL⁻¹ for inorganic cobalt. nih.gov

A comparison of the analytical performance of AAS and ICP-OES for cobalt determination is provided below.

TechniquePrincipleTypical Application Range for CobaltKey Advantages
Flame AASMeasures the absorption of light by free atoms in a flame. nemi.gov≥ 50 µg/L in water. nemi.govCost-effective, easy to use, high throughput. ste-mart.com
GF-AASAtomization in a graphite furnace for higher sensitivity. nemi.gov1 to 25 µg/L. nemi.govExcellent sensitivity, suitable for trace analysis. researchgate.net
ICP-OESMeasures the light emitted by excited atoms in an argon plasma. rsc.orgCan determine cobalt in the ng/mL range. nih.govHigh sensitivity, multi-element capability, wide linear range. spectro.com

Advanced Hyphenated Techniques (e.g., HPLC-ICP-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for speciation analysis—the identification and quantification of different chemical forms of an element. High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a premier technique for the speciation of cobalt compounds. nih.govresearchgate.net

This powerful combination leverages the separation capabilities of HPLC to resolve different cobalt species, such as inorganic Co(II) and organically bound cobalt (e.g., in cobalamin), which are then introduced into the ICP-MS for highly sensitive and element-specific detection. nih.govrsc.org The ICP-MS can detect cobalt at very low concentrations, with detection limits often in the range of ng/L to µg/L. nih.govresearchgate.net

The instrumental setup for HPLC-ICP-MS consists of an HPLC system for separation, an interface to connect the HPLC to the ICP-MS, and the ICP-MS itself for detection. ingeniatrics.com The mobile phase from the HPLC is introduced into the ICP, where the solvent is evaporated and the analytes are atomized and ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific detection of cobalt isotopes.

Research has demonstrated the successful application of HPLC-ICP-MS for the speciation analysis of cobalt in nutritive supplements. nih.govresearchgate.net In one study, different cobalt species were separated using a C8-HPLC column and an ammonium (B1175870) acetate (B1210297) mobile phase, with detection limits in the range of 0.008-0.014 µg Co L⁻¹. nih.gov This technique allows for the accurate quantification of individual cobalt species, which is crucial for understanding their bioavailability and metabolic pathways. The results from HPLC-ICP-MS analysis for individual species often show good agreement with the total cobalt concentration determined by ICP-MS alone. nih.govresearchgate.net

The table below highlights key aspects of a published HPLC-ICP-MS method for cobalt speciation.

ParameterDescription
Separation ModeReversed-phase HPLC with a C8 column. nih.gov
Mobile Phase8 mmol L⁻¹ ammonium acetate in 22% v/v methanol (B129727) solution (pH 4). nih.gov
Detection SystemInductively Coupled Plasma-Mass Spectrometry (ICP-MS). nih.gov
ApplicationSpeciation of Co(II), cyanocobalamin, and hydroxocobalamin (B81358) in nutritive supplements. nih.gov
Detection Limits0.008-0.014 µg Co L⁻¹ for various Co species. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pmf.unsa.baaspbs.com It has been successfully applied to determine the molecular structure and predict the stability of various chemical compounds. pmf.unsa.baajol.info

Key parameters derived from DFT calculations that help in assessing molecular stability include:

Total Energy (E): A lower total energy corresponds to a more stable molecular structure.

HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important indicator of chemical reactivity and stability. pmf.unsa.ba A larger HOMO-LUMO gap suggests higher stability and lower reactivity. pmf.unsa.ba

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap, chemical hardness measures the resistance of a molecule to change its electron distribution. pmf.unsa.ba A harder molecule is generally more stable. pmf.unsa.ba

Electronic Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system.

DFT studies on related metal-gluconate systems, such as magnesium(II) gluconate, have provided detailed insights into their complexation equilibria and structure, which can serve as a model for understanding cobaltous gluconate. acs.org For instance, DFT has been used to compare the stability of different conformers and to understand the nature of bonding between the metal ion and the gluconate ligand. acs.org

Table 1: Key Stability and Reactivity Descriptors from DFT

DescriptorDefinitionImplication for Stability
Total Energy (E) The total energy of the molecule in its optimized geometry.Lower energy indicates greater stability.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. pmf.unsa.baA larger gap generally corresponds to higher kinetic stability and lower chemical reactivity. pmf.unsa.ba
Chemical Hardness (η) A measure of resistance to deformation or change in electron configuration. pmf.unsa.baHigher hardness values are associated with greater stability. pmf.unsa.ba
Electronic Chemical Potential (μ) The negative of the electronegativity of a molecule. pmf.unsa.baInfluences the direction of charge transfer in a reaction.

This table is generated based on general principles of DFT and its application in chemical reactivity studies.

Molecular Dynamics Simulations (Potential Research Area)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov While specific MD simulation studies focused solely on this compound are not extensively documented in publicly available literature, this area represents a significant potential for future research.

MD simulations could provide valuable insights into:

Conformational Dynamics: The gluconate ligand is flexible and can adopt various conformations. MD simulations can explore the conformational landscape of this compound in solution, identifying the most populated and energetically favorable structures.

Solvation Effects: The interaction of this compound with solvent molecules (typically water) is crucial for its behavior in solution. MD can model the solvation shell around the complex, revealing details about hydrogen bonding and the coordination of water molecules.

Complex Formation and Dissociation: MD simulations can potentially model the dynamic processes of the cobalt(II) ion binding to and unbinding from the gluconate ligand, offering a deeper understanding of the complexation equilibria.

Interaction with Biomolecules: In biological contexts, MD simulations could be used to study the interaction of this compound with proteins or other biological macromolecules, which is a common application of this technique. nih.govmdpi.com

The principles of MD simulations involve calculating the forces between atoms using a force field and integrating Newton's laws of motion to track their trajectories. nih.gov Such studies on similar systems, like cobalt(II) sepulchrate, have been used to understand binding mechanisms with enzymes. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, including but not limited to DFT, are fundamental for determining the electronic properties of this compound. aspbs.comnumberanalytics.com These calculations provide a detailed description of the electronic structure, which governs the chemical and physical properties of the molecule. numberanalytics.com

Key electronic properties that can be calculated include:

Electron Distribution and Charge Density: These calculations reveal how electron density is distributed across the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding the nature of the cobalt-oxygen bonds.

Molecular Orbitals: Visualizing the HOMO and LUMO provides insights into the regions of the molecule most likely to be involved in chemical reactions (electron donation and acceptance).

Electronic Spectra: Quantum chemical methods can predict electronic transitions, which can be correlated with experimental UV-Vis spectra.

Magnetic Properties: Given that cobalt(II) is a paramagnetic ion, quantum chemical calculations can be employed to predict its magnetic properties, such as the spin state and magnetic moment. DFT simulations have been used to determine the magnetic configuration of cobalt-containing materials like cobalt oxide and cobalt sulfide (B99878). rsc.org

For example, studies on other cobalt complexes have used quantum chemical calculations to understand their reactivity and inhibition properties on metal surfaces. researchgate.net These computational approaches can provide valuable predictions for the behavior of this compound. arxiv.org

Table 2: Calculated Electronic Properties and Their Significance

PropertyDescriptionSignificance
Electron Density Distribution The spatial distribution of electrons within the molecule.Identifies nucleophilic and electrophilic sites, and characterizes the nature of chemical bonds.
HOMO/LUMO Orbitals The highest energy molecular orbital containing electrons and the lowest energy molecular orbital without electrons.Key to understanding chemical reactivity, with the HOMO being the site of electron donation and the LUMO the site of electron acceptance.
Band Gap In solid-state calculations, the energy difference between the valence band and the conduction band.Determines the electronic conductivity of the material. A smaller bandgap was found for Co3S4 compared to Co3O4, suggesting better conductivity. rsc.org
Spin Density The spatial distribution of unpaired electron spin.Crucial for understanding the magnetic properties of paramagnetic species like Co(II) complexes.

This table is based on general applications of quantum chemical calculations.

Thermodynamic Modeling of Complexation Equilibria

Thermodynamic modeling is used to quantitatively describe the formation and stability of complexes in solution. For this compound, this involves determining the equilibrium constants (K) for the reactions between the cobalt(II) ion and the gluconate ligand under various conditions (e.g., pH, temperature, ionic strength).

The complexation of metal ions with gluconate can be intricate, often involving the formation of multiple species, including mononuclear and polynuclear complexes, as well as protonated and hydrolyzed forms. mpg.deu-szeged.hu Thermodynamic modeling helps to build a comprehensive picture of the species present in solution at equilibrium.

Key aspects of thermodynamic modeling for the cobalt(II)-gluconate system include:

Speciation Diagrams: Based on determined equilibrium constants, speciation diagrams can be constructed to show the relative concentration of each cobalt-gluconate species as a function of pH or ligand concentration.

Determination of Thermodynamic Parameters: By studying the temperature dependence of the equilibrium constants, thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the complexation reactions can be determined. scielo.br

Influence of Ionic Strength: The stability of the complexes is affected by the ionic strength of the medium. Thermodynamic models, often based on theories like the Pitzer equations, can account for these effects. pnnl.gov

Studies on the complexation of other divalent metal ions like manganese(II) and various lanthanides with gluconate provide a framework for the type of equilibria that can be expected with cobalt(II). u-szeged.huscielo.br These studies often combine experimental data (e.g., from potentiometry or spectroscopy) with computational modeling to refine the thermodynamic database for these systems. mpg.depnnl.gov

Table 3: Examples of Modeled Equilibria for Metal-Gluconate Systems

Equilibrium ReactionDescription
M²⁺ + Gluc⁻ ⇌ MGluc⁺Formation of a 1:1 metal-gluconate complex.
M²⁺ + Gluc⁻ + H₂O ⇌ MGluc(OH)⁰ + H⁺Formation of a hydrolyzed 1:1 complex.
2M²⁺ + 2Gluc⁻ + 2H₂O ⇌ M₂(Gluc)₂(OH)₂⁰ + 2H⁺Formation of a dinuclear, hydrolyzed complex.
Ca²⁺ + Nd(Gluc)₄⁻ ⇌ CaNd(Gluc)₄⁺Formation of a ternary calcium/neodymium-gluconate species.

This table provides illustrative examples based on studies of other metal-gluconate systems, such as Mg(II) and Nd(III), as direct models for the potential complexity of the cobalt(II)-gluconate system. acs.orgu-szeged.hu

Q & A

Q. What are the recommended methodologies for characterizing the chemical structure and purity of cobaltous gluconate in laboratory settings?

To ensure accurate characterization, use techniques like nuclear magnetic resonance (NMR) for structural confirmation, inductively coupled plasma mass spectrometry (ICP-MS) for cobalt quantification, and high-performance liquid chromatography (HPLC) to assess gluconate ligand integrity. Calibration curves should be validated with certified reference materials. Thin-layer chromatography (TLC) can differentiate oxidation products (e.g., ketogluconates) if degradation is suspected .

How can a PICOT framework be applied to formulate research questions on this compound’s biological effects?

Define:

  • P (Population): Target organism or cell line (e.g., Agrobacterium tumefaciens).
  • I (Intervention): this compound dosage/administration.
  • C (Comparison): Control groups (e.g., other cobalt salts or gluconate-free conditions).
  • O (Outcome): Measurable endpoints (e.g., enzyme activity, metabolic flux).
  • T (Time): Duration of exposure. Example: "Does 0.1 mM this compound (I) increase gluconate kinase activity (O) in C. glutamicum (P) compared to cobalt chloride (C) over 24 hours (T)?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.